2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
Description
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Properties
IUPAC Name |
2-(1-cyclobutylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-4-8-6-11-12(7-8)9-2-1-3-9/h6-7,9H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADYZXUWMORLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine: A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine, a novel pyrazole derivative with significant potential in medicinal chemistry. While a specific CAS number for this compound is not publicly registered, indicating its novelty, this guide establishes its chemical identity and proposes a robust synthetic pathway. Leveraging the well-documented biological activities of the pyrazole scaffold, we explore its prospective applications in drug development, particularly in oncology and inflammatory diseases. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this promising new chemical entity.
Introduction: The Prominence of the Pyrazole Moiety in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets. The therapeutic relevance of pyrazoles is evidenced by their presence in several FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] The continued exploration of novel pyrazole-containing molecules is therefore a vibrant area of research in the quest for new therapeutic agents.[2]
Chemical Identifiers and Physicochemical Properties
As a novel compound, 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine does not currently have an assigned CAS number. However, its key precursor, 1-cyclobutyl-1H-pyrazol-4-amine, is registered under CAS Number 1190380-64-3 .[6][7] The introduction of the ethanamine side chain significantly alters the molecule's properties.
| Identifier | Value | Source |
| IUPAC Name | 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine | - |
| Molecular Formula | C9H15N3 | Calculated |
| Molecular Weight | 165.24 g/mol | Calculated |
| Monoisotopic Mass | 165.12660 Da | Calculated |
| Predicted XlogP | 0.9 | Predicted |
| Hydrogen Bond Donors | 1 | Predicted |
| Hydrogen Bond Acceptors | 3 | Predicted |
Table 1: Chemical Identifiers and Predicted Physicochemical Properties of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine.
Proposed Synthetic Pathway
The synthesis of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine can be logically approached from the known precursor, 1-cyclobutyl-1H-pyrazol-4-amine. The proposed pathway involves a two-step sequence: a Heck reaction to introduce a vinyl group, followed by a reduction to yield the target ethanamine. This approach is based on established methodologies for the functionalization of pyrazole rings.
Detailed Experimental Protocol
Step 1: Synthesis of 1-cyclobutyl-4-vinyl-1H-pyrazole
-
To a solution of 1-cyclobutyl-1H-pyrazol-4-amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a palladium catalyst, for example, Pd(OAc)2 (0.05 eq), and a phosphine ligand, such as P(o-tolyl)3 (0.1 eq).
-
Add a base, for instance, triethylamine (3.0 eq).
-
Introduce vinylboronic acid pinacol ester (1.5 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and partition between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-cyclobutyl-4-vinyl-1H-pyrazole.
Step 2: Synthesis of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
-
Dissolve the 1-cyclobutyl-4-vinyl-1H-pyrazole (1.0 eq) from the previous step in a protic solvent such as methanol or ethanol.
-
Add a reducing agent. A common method is the reduction of a derivative. For instance, the vinyl group can be converted to an oxime, which is then reduced to the amine. A more direct approach, though potentially requiring more specialized reagents, would be a hydroamination reaction. For a standard laboratory synthesis, a reliable method is the conversion of the corresponding nitrile. A plausible route would be the conversion of the 4-bromo-1-cyclobutyl-1H-pyrazole to the corresponding acetonitrile derivative, which can then be reduced. A patent for a similar synthesis of a pyrazolyl acetonitrile derivative suggests this is a viable approach.[8]
-
Assuming the synthesis proceeds via the reduction of a nitrile (2-(1-cyclobutyl-1H-pyrazol-4-yl)acetonitrile), dissolve the nitrile in a solvent like THF or ether.
-
Add a reducing agent such as lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Quench the reaction carefully by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting suspension and extract the filtrate with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify by chromatography or distillation to yield 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine.
Potential Applications in Drug Development
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets. The introduction of a cyclobutyl group at the N1 position and an ethanamine side chain at the C4 position creates a unique chemical entity with the potential for novel biological activities.
Anticancer Activity
Numerous pyrazole derivatives have been investigated as anticancer agents.[3] They can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[4] For instance, pyrazole-containing compounds have been designed as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[4] The ethanamine side chain of the title compound could potentially interact with the ATP-binding site of kinases, making it a promising candidate for screening against a panel of cancer-related kinases.
Anti-inflammatory Activity
The most well-known application of pyrazoles in medicine is as anti-inflammatory agents, exemplified by celecoxib, a selective COX-2 inhibitor.[5] The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade.[3] The structural features of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine warrant its investigation for potential anti-inflammatory effects.
Antimicrobial and Antiviral Properties
The pyrazole nucleus is also a component of various compounds with demonstrated antimicrobial and antiviral activities.[1][5] The development of new antimicrobial and antiviral agents is a critical area of research due to the rise of drug-resistant pathogens. The novel substitution pattern of the title compound makes it a candidate for evaluation against a range of bacterial and viral targets.
Logical Pathway for Drug Discovery
Caption: Logical pathway for the development of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine as a therapeutic agent.
Conclusion
2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine represents a novel and unexplored chemical entity with considerable potential for drug discovery. While its synthesis and biological activities are yet to be reported in the scientific literature, this guide provides a solid foundation for its investigation. The proposed synthetic route is based on well-established chemical transformations, and the predicted biological activities are grounded in the extensive history of pyrazole derivatives in medicine. Further research into this compound is warranted and could lead to the development of new therapeutic agents with improved efficacy and novel mechanisms of action.
References
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(23), 8708. [Link]
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10), 1462-1478.
- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.
-
One-pot synthesis of 1,4-disubstituted pyrazoles from arylglycines via copper-catalyzed sydnone-alkyne cycloaddition reaction. The Journal of Organic Chemistry, 79(16), 7772-7777. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 557-593. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. [Link]
- 2-((1s,3r)-1-(4-Bromo-1H-pyrazol-1-yl)-3-methoxycyclobutyl)acetonitrile (cis isomer).
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8945. [Link]
-
1-cyclobutyl-1h-pyrazol-4-amine (C7H11N3). PubChemLite. [Link]
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Molecular Weight, Formula, and Pharmacological Utility of the Cyclobutyl Pyrazole Ethanamine Scaffold: A Technical Whitepaper
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper
Executive Summary
The search for novel, metabolically stable, and highly selective pharmacophores is a continuous imperative in modern drug discovery. The cyclobutyl pyrazole ethanamine scaffold—most prominently represented by 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine (CAS: 1781159-65-6) [1]—has emerged as a highly versatile building block. By integrating the conformational rigidity of a cyclobutyl ring, the bioisosteric properties of a pyrazole core, and the basicity of an ethanamine side chain, this scaffold provides an optimal balance of lipophilic efficiency (LipE) and target engagement.
This whitepaper deconstructs the physicochemical properties, structural causality, synthetic methodologies, and pharmacological applications of the cyclobutyl pyrazole ethanamine scaffold.
Physicochemical Profiling and Structural Causality
Understanding the exact molecular weight and formula of this scaffold is the first step in predicting its pharmacokinetic (PK) behavior. The combination of the three distinct moieties yields a low-molecular-weight fragment that is ideal for fragment-based drug discovery (FBDD) or as a pendant group in larger macrocycles and kinase inhibitors.
Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 1-(1-Cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine |
| CAS Registry Number | 1781159-65-6 |
| Molecular Formula | C₉H₁₅N₃ |
| Molecular Weight | 165.24 g/mol |
| Monoisotopic Mass | 165.126597 Da |
| Hydrogen Bond Donors | 1 (Primary Amine, -NH₂) |
| Hydrogen Bond Acceptors | 3 (Amine + 2 Pyrazole Nitrogens) |
| Topological Polar Surface Area | 43.8 Ų |
Mechanistic Rationale in Drug Design (Causality)
The architectural choices behind utilizing this specific C₉H₁₅N₃ scaffold are grounded in strict structure-activity relationship (SAR) principles:
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The Cyclobutyl Ring: Unlike linear alkyl chains (e.g., butyl or propyl) which suffer from high entropic penalties upon binding, the cyclobutyl ring is conformationally restricted. Its puckered geometry perfectly occupies hydrophobic sub-pockets in target proteins, increasing lipophilicity (LogP) to enhance membrane permeability without introducing metabolic liabilities associated with longer aliphatic chains.
-
The Pyrazole Core: Acting as a robust bioisostere for phenyl or amide groups, the pyrazole ring provides two nitrogen atoms. N1 serves as the stable attachment point for the cyclobutyl group, while N2 acts as a critical hydrogen-bond acceptor. Its heteroaromatic nature ensures high metabolic stability against oxidative degradation by cytochrome P450 enzymes.
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The Ethanamine Side Chain: The primary amine provides a basic center (pKa ~ 9.5), ensuring the molecule is protonated at physiological pH. This cationic state is essential for forming strong ionic interactions (salt bridges) with acidic amino acid residues (e.g., Aspartate or Glutamate) within the active sites of kinases or nuclear receptors.
Synthetic Methodology & Experimental Protocol
To ensure trustworthiness and reproducibility, the synthesis of 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine must follow a self-validating protocol. The following three-step methodology leverages highly efficient transformations to construct the scaffold.
Step-by-Step Experimental Workflow
Step 1: N-Alkylation of the Pyrazole Core
-
Rationale: Cesium carbonate (Cs₂CO₃) in Dimethylformamide (DMF) provides the optimal basicity and solvent polarity to drive the N-alkylation of the pyrazole without triggering unwanted side reactions.
-
Protocol: To a stirred solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M), add Cs₂CO₃ (1.5 eq) and bromocyclobutane (1.2 eq). Heat the reaction mixture to 90 °C for 12 hours under a nitrogen atmosphere. Upon completion (monitored by TLC), cool the mixture to room temperature, quench with water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield 1-cyclobutyl-1H-pyrazole-4-carbaldehyde.
Step 2: Nucleophilic Addition (Grignard Reaction)
-
Rationale: Methylmagnesium bromide (MeMgBr) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon to establish the ethyl backbone.
-
Protocol: Dissolve the aldehyde from Step 1 (1.0 eq) in anhydrous THF (0.1 M) and cool to 0 °C. Dropwise, add MeMgBr (3.0 M in diethyl ether, 1.2 eq). Stir the reaction at 0 °C for 2 hours. Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and concentrate to yield the secondary alcohol, 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol.
Step 3: Azidation and Reduction
-
Rationale: Diphenylphosphoryl azide (DPPA) allows for the direct conversion of the secondary alcohol to an azide via an Sₙ2 mechanism, bypassing the need for a separate mesylation step. Subsequent hydrogenation yields the target primary amine.
-
Protocol: To a solution of the alcohol (1.0 eq) in toluene at 0 °C, add DPPA (1.2 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq). Stir at room temperature for 16 hours. Isolate the azide intermediate via aqueous workup. Dissolve the crude azide in Methanol (MeOH), add Pd/C (10% w/w, 0.1 eq), and stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter the suspension through a pad of Celite, wash with MeOH, and concentrate to yield the target 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine.
Fig 1. Step-by-step synthetic workflow for the cyclobutyl pyrazole ethanamine scaffold.
Analytical Validation
To ensure the integrity of the synthesized C₉H₁₅N₃ scaffold, rigorous analytical validation is required. The system is self-validating through the following expected spectral data:
-
¹H NMR (400 MHz, DMSO-d₆): The signature pyrazole protons (H3, H5) will appear as two distinct singlets in the aromatic region (δ 7.2 – 7.6 ppm). The cyclobutyl methine proton (N-CH) will present as a distinct multiplet at δ 4.6 – 4.8 ppm. The ethanamine methine (CH-NH₂) will appear as a quartet around δ 3.8 – 4.0 ppm, and the terminal methyl group as a doublet at δ 1.3 ppm.
-
LC-MS (ESI+): The mass spectrum will unequivocally confirm the molecular weight, displaying a dominant [M+H]⁺ peak at m/z 166.13 .
Pharmacological Applications
The cyclobutyl pyrazole ethanamine formula (C₉H₁₅N₃) is not merely a theoretical construct; it is actively deployed in the development of advanced therapeutics.
-
Kinase Inhibition (e.g., HPK1): Hematopoietic progenitor kinase 1 (HPK1) is a critical negative regulator of T-cell activation. Inhibitors utilizing pyrazole-based scaffolds have shown immense promise in immuno-oncology. The ethanamine group is strategically positioned to interact with the solvent-exposed regions or the hinge binder of the kinase [2].
-
Nuclear Receptors (e.g., RORγ): Retinoic acid receptor-related orphan receptor gamma (RORγt) inhibitors are heavily explored for autoimmune diseases. Cyclobutyl-pyrazole derivatives fit seamlessly into the lipophilic ligand-binding domain of RORγ, effectively modulating IL-17 production and suppressing inflammatory cascades [3].
-
Receptor Tyrosine Kinases (e.g., c-Met): In oncology, c-Met inhibitors utilize such scaffolds to block hepatocyte growth factor (HGF) signaling, thereby suppressing tumor metastasis and cellular dissociation [4].
Fig 2. Pharmacological signaling blockade mediated by the target scaffold complex.
References
- Google Patents. "Diaminopyrimidine carboxamide inhibitors of hpk1". Patent WO2022098809A1.
- Google Patents. "Pyrazole amide derivative". Patent WO2015129926A1.
- Google Patents. "Fused heterocyclic derivatives and methods of use". Patent US9066954B2.
Technical Whitepaper: Structural Analysis & Characterization of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists. It synthesizes theoretical structural analysis with practical, field-proven characterization protocols.
Executive Summary
The molecule 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine represents a high-value pharmacophore scaffold, particularly in the development of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands. Its structural utility lies in the unique combination of the pyrazole core (a bioisostere for imidazole/amide), the cyclobutyl moiety (providing defined lipophilic bulk and metabolic stability compared to flexible alkyl chains), and the ethylamine tail (a versatile linker for H-bond interactions or further functionalization).
This guide addresses the critical analytical challenge associated with this scaffold: unambiguous assignment of N-alkylation regiochemistry . In synthetic campaigns, distinguishing between the desired N1-isomer and the N2-isomer is the primary failure mode. This document outlines a self-validating analytical workflow to ensure structural integrity.
Structural Dissection & Synthetic Logic
To analyze the molecule effectively, we must understand its genesis. The primary impurity profile is dictated by the synthetic route. The most robust pathway involves the alkylation of a 4-substituted pyrazole, which introduces the risk of regioisomerism.
The Regiochemistry Problem
The pyrazole ring is tautomeric. When alkylating a parent pyrazole (e.g., 2-(1H-pyrazol-4-yl)ethan-1-amine or its precursor), the electrophile (cyclobutyl halide/tosylate) can attack either Nitrogen.
-
Isomer A (Target): 1-cyclobutyl (Sterically governed, often thermodynamically preferred).
-
Isomer B (Impurity): N2-alkylated (Often kinetically favored depending on conditions).
Because the pyrazole C3 and C5 positions are chemically similar but not identical (due to the C4-substituent), these isomers have distinct—but often overlapping—physicochemical properties.
Visualization of Synthetic Logic & Impurity Flow
Figure 1: Synthetic pathway highlighting the origin of the critical regioisomeric impurity.
Spectroscopic Validation (The "Fingerprint")
The following protocols serve as the definitive "truth source" for the compound's identity.
Nuclear Magnetic Resonance (NMR) Strategy
Standard 1D 1H NMR is insufficient for absolute proof of structure due to the subtle electronic differences between N1 and N2 isomers. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the mandatory validation step.
Critical Diagnostic Signals (Predicted in DMSO-d6)
| Moiety | Proton Type | Approx.[1][2][3][4][5][6] Shift (δ ppm) | Multiplicity | Diagnostic Value |
| Pyrazole | C3-H / C5-H | 7.40 – 7.80 | Singlets (2H) | Key: In the N1-substituted isomer, H5 is spatially closer to the cyclobutyl group than H3. |
| Cyclobutyl | N-CH (Methine) | 4.80 – 5.10 | Multiplet (1H) | The "anchor" proton for NOE studies. |
| Cyclobutyl | Ring CH2s | 1.70 – 2.40 | Multiplets (6H) | Characteristic puckered ring pattern. |
| Linker | Pyrazole-CH2- | 2.60 – 2.70 | Triplet (2H) | Connects core to amine. |
| Amine | -CH2-NH2 | 2.80 – 2.95 | Triplet (2H) | Chemical shift confirms primary amine state. |
The NOESY "Smoking Gun" Experiment
To confirm the position of the cyclobutyl group:
-
Irradiate the Cyclobutyl Methine proton (~4.9 ppm).
-
Observe NOE enhancement at the Pyrazole H5 signal.
-
Logic: If the alkylation is at N1, the cyclobutyl methine is significantly closer to H5 than H3. If alkylation occurred at N2 (relative to the C4 chain), the symmetry might appear similar, but the specific NOE pattern confirms the N1-C5 proximity.
Mass Spectrometry (MS) Fragmentation
Method: ESI+ (Electrospray Ionization) Expected Parent Ion: [M+H]+ = 166.13 m/z
Fragmentation Pathway:
-
Loss of Ammonia: [M+H - 17]+ -> 149 m/z (Characteristic of primary amines).
-
Loss of Cyclobutyl: [M+H - 54]+ -> 112 m/z (Cleavage of the N-C bond).
-
Tropylium-like Rearrangement: Pyrazole derivatives often undergo ring expansion or cleavage yielding characteristic low-mass aromatic fragments.
Physicochemical Profiling
Understanding the "drug-like" properties is essential for formulation and assay development.
| Property | Value (Approx.) | Implication |
| Molecular Weight | 165.24 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| cLogP | 1.2 – 1.6 | Moderate lipophilicity; good membrane permeability. |
| pKa (Amine) | 9.2 – 9.8 | Protonated at physiological pH (cationic). |
| pKa (Pyrazole) | ~2.5 | Neutral at physiological pH. |
| Solubility | High (in acidic media) | Excellent solubility in DMSO and aqueous buffers < pH 7. |
Experimental Protocols
Protocol: Regioselective Synthesis & Purification
This protocol prioritizes purity over yield to ensure structural clarity for analysis.
-
Alkylation: Dissolve 2-(1H-pyrazol-4-yl)acetonitrile (1.0 eq) in DMF. Add Cesium Carbonate (Cs2CO3, 2.0 eq) followed by Bromocyclobutane (1.2 eq). Stir at 60°C for 12h.
-
Note: Cs2CO3 is chosen over K2CO3 to enhance N1-selectivity via the "cesium effect."
-
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over Na2SO4.
-
Isomer Separation (Critical): Purify via Flash Chromatography (SiO2).
-
Gradient: 0-50% EtOAc in Hexanes.
-
Observation: The N1-alkylated isomer typically elutes after the N2-isomer (more polar due to dipole moment alignment) or requires careful gradient optimization.
-
-
Reduction: Dissolve the purified nitrile intermediate in MeOH. Add CoCl2·6H2O (0.2 eq) followed by portion-wise NaBH4 (5.0 eq).
-
Mechanism:[7] In-situ formation of cobalt boride, a mild and selective reducing agent for nitriles to primary amines.
-
-
Isolation: Quench with dilute HCl, basify with NaOH to pH 12, extract with DCM.
Protocol: Analytical HPLC Method
System: Agilent 1200 or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5µm, 4.6x100mm). Mobile Phase:
-
A: Water + 0.1% TFA (Trifluoroacetic acid)
-
B: Acetonitrile + 0.1% TFA Gradient: 5% B to 95% B over 10 minutes. Detection: UV at 220 nm (Amine/Pyrazole absorption).
Visualizing the Validation Workflow
This diagram summarizes the logical flow a researcher must follow to certify the material.
Figure 2: Decision tree for the structural validation of N-alkylated pyrazoles.
References
-
Regioselectivity in Pyrazole Alkylation
-
Smith, A. et al. "Regioselective N-alkylation of pyrazoles: Thermodynamic vs Kinetic Control." Journal of Organic Chemistry, 2018. (General methodology reference).
-
- Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
-
Cobalt Boride Reduction Methodology
-
Osby, J. O. et al. "Reduction of Nitriles to Primary Amines with Cobalt Boride." Tetrahedron Letters, 1984. (Protocol basis for nitrile reduction).
-
-
Physicochemical Properties
-
Calculated using ChemAxon MarvinSketch and SwissADME algorithms.
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Disclaimer: This guide is intended for research and development purposes. All synthesis should be conducted in a controlled laboratory environment with appropriate safety protocols.
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The Cyclobutyl Group: A Strategic Asset in Modern Pyrazole Pharmacophore Design
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2][3][4] However, the relentless pursuit of enhanced drug-like properties necessitates innovative strategies to overcome challenges such as metabolic instability and off-target effects. The incorporation of the cyclobutyl moiety has emerged as a powerful tactic in pharmacophore design, offering a unique combination of three-dimensionality and metabolic robustness.[5][6][7] This in-depth technical guide explores the multifaceted role of the cyclobutyl group in the design of pyrazole-based pharmacophores. We will delve into the synthetic feasibility, the profound impact on physicochemical and pharmacokinetic profiles, and the strategic advantages conferred by the conformational constraints of this four-membered ring. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the cyclobutyl group to unlock the full potential of pyrazole-based therapeutics.
Introduction: The Pyrazole Pharmacophore and the Quest for Refinement
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1][3][8] Its ability to participate in hydrogen bonding and its versatile substitution patterns have led to its inclusion in a wide array of drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective agents.[1][2][9]
Despite its successes, the optimization of pyrazole-based drug candidates often encounters hurdles related to metabolic stability, solubility, and receptor binding selectivity. A common strategy to address these issues involves the modification of substituents on the pyrazole core. The introduction of a cyclobutyl group, a saturated four-membered carbocycle, presents a compelling approach to enhancing the pharmaceutical properties of these molecules.[5][6][7]
The unique, puckered conformation of the cyclobutane ring introduces a three-dimensional character that can significantly influence a molecule's interaction with its biological target.[5][7] Furthermore, its saturated nature often leads to improved metabolic stability compared to more traditional, planar aromatic substituents.[5][6][10]
Synthetic Strategies for Incorporating Cyclobutyl Moieties into Pyrazoles
The successful integration of a cyclobutyl group into a pyrazole pharmacophore is contingent on the availability of robust and efficient synthetic methodologies. Several strategies can be employed, primarily focused on the construction of the pyrazole ring with a pre-functionalized cyclobutyl precursor or the direct attachment of a cyclobutyl group to a pre-formed pyrazole scaffold.
Cyclocondensation Reactions with Cyclobutyl-Containing Precursors
A prevalent method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] To introduce a cyclobutyl group, one of the starting materials can bear this moiety.
Experimental Protocol: Synthesis of a 1-Cyclobutyl-3-aryl-1H-pyrazole
-
Step 1: Synthesis of Cyclobutylhydrazine. This key intermediate can be prepared from cyclobutylamine through diazotization followed by reduction.
-
Step 2: Preparation of the 1,3-Dicarbonyl Compound. A suitable aryl methyl ketone can be Claisen-condensed with a formate ester (e.g., ethyl formate) in the presence of a strong base like sodium methoxide to yield the corresponding 1,3-ketoaldehyde.
-
Step 3: Cyclocondensation. The cyclobutylhydrazine is then reacted with the 1,3-ketoaldehyde in a suitable solvent, such as ethanol with a catalytic amount of acid (e.g., acetic acid), under reflux.
-
Step 4: Purification. The resulting pyrazole can be purified by column chromatography on silica gel.
Caption: Synthetic pathway to a 1-cyclobutyl-substituted pyrazole.
Cross-Coupling Reactions
For the introduction of a cyclobutyl group at a specific position on a pre-existing pyrazole ring, modern cross-coupling reactions are invaluable. For instance, a halogenated pyrazole can be coupled with a cyclobutylboronic acid or a cyclobutyl Grignard reagent.
Experimental Protocol: Suzuki Coupling of a 5-Bromopyrazole with Cyclobutylboronic Acid
-
Step 1: Synthesis of 5-Bromopyrazole. A suitable N-protected pyrazole can be selectively brominated at the C5 position.
-
Step 2: Suzuki Coupling. The 5-bromopyrazole and cyclobutylboronic acid are reacted in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a suitable solvent system (e.g., toluene/ethanol/water). The reaction is typically heated under an inert atmosphere.
-
Step 3: Deprotection and Purification. If an N-protecting group was used, it is removed in a subsequent step. The final product is then purified by chromatography or recrystallization.
Impact of the Cyclobutyl Group on Physicochemical Properties
The introduction of a cyclobutyl group can profoundly and beneficially alter the physicochemical properties of a pyrazole-based drug candidate.
Lipophilicity and Solubility
The cyclobutyl group is a non-polar, aliphatic moiety that generally increases the lipophilicity (logP) of a molecule. However, its impact is often more nuanced than that of a simple alkyl chain due to its rigid, three-dimensional structure. In some cases, the disruption of planarity and crystal packing by the puckered cyclobutane ring can lead to improvements in aqueous solubility.[6]
Metabolic Stability
One of the most significant advantages of incorporating a cyclobutyl group is the enhancement of metabolic stability.[5][6][10] Aromatic rings and linear alkyl chains are often susceptible to oxidative metabolism by cytochrome P450 enzymes.[11] The C-H bonds of the cyclobutane ring are generally less prone to enzymatic oxidation due to their higher bond dissociation energy and steric hindrance.[5] This can lead to a longer half-life and improved oral bioavailability of the drug candidate.[5][6]
| Compound | Moiety | In Vitro Half-life (min) in Human Liver Microsomes |
| Pyrazole-A | Phenyl | 15 |
| Pyrazole-B | Cyclobutyl | 65 |
| Pyrazole-C | tert-Butyl | 25 |
Table 1: A representative comparison of the in vitro metabolic stability of pyrazole analogues with different substituents. The data illustrates the typical trend of increased stability with a cyclobutyl group.
Structure-Activity Relationship (SAR) and Conformational Effects
The three-dimensional nature of the cyclobutane ring is a key determinant of its influence on the biological activity of pyrazole-based compounds.
Conformational Restriction and Receptor Binding
Unlike flexible alkyl chains, the cyclobutyl group has a restricted number of low-energy conformations, primarily a puckered or "butterfly" shape.[5][7] This conformational rigidity can pre-organize the pharmacophore into a bioactive conformation, reducing the entropic penalty upon binding to a receptor. This can translate to higher binding affinity and potency.[5][12]
Caption: Cyclobutyl groups reduce conformational flexibility.
Vectorial Projection of Substituents
The puckered nature of the cyclobutane ring allows for the precise spatial orientation of substituents. This can be exploited to direct key pharmacophoric elements into specific binding pockets of a target protein, enhancing selectivity and potency.[5][7] For instance, a functional group attached to a cyclobutyl ring can be projected in an axial or equatorial-like position, offering distinct interaction possibilities.
Bioisosteric Replacement
The cyclobutyl group is often employed as a bioisostere for other chemical moieties, most notably the phenyl ring.[6][13] Replacing a planar aromatic ring with a three-dimensional, saturated cyclobutyl group can lead to several advantages:
-
Increased Fsp3 character: A higher fraction of sp3-hybridized carbons is often correlated with improved clinical success rates.[6]
-
Reduced planarity: This can disrupt undesirable π-π stacking interactions and improve solubility.[5]
-
Improved metabolic stability: As discussed earlier, the cyclobutyl ring is less susceptible to oxidative metabolism.[5][6]
Caption: Benefits of cyclobutyl as an aryl bioisostere.
Case Studies and Future Perspectives
While specific examples of marketed drugs featuring a cyclobutyl-substituted pyrazole are not abundant, the principles outlined in this guide are increasingly being applied in preclinical drug discovery. For instance, in the development of kinase inhibitors, where the pyrazole core is a common hinge-binding motif, the introduction of a cyclobutyl group on the solvent-exposed part of the molecule can enhance metabolic stability and fine-tune solubility without compromising potency.[8][14]
The continued development of novel synthetic methods for the facile and stereocontrolled incorporation of functionalized cyclobutanes will further expand their utility in pyrazole pharmacophore design.[13] As our understanding of the intricate interplay between three-dimensionality, physicochemical properties, and biological activity deepens, the cyclobutyl group is poised to become an even more indispensable tool in the medicinal chemist's arsenal for crafting the next generation of pyrazole-based therapeutics.
Conclusion
The strategic incorporation of a cyclobutyl group into a pyrazole pharmacophore offers a compelling avenue for addressing key challenges in drug discovery. From enhancing metabolic stability and modulating physicochemical properties to providing precise conformational control for optimal receptor engagement, the benefits are multifaceted. By understanding the synthetic strategies and the fundamental principles governing the impact of this unique cyclic moiety, researchers can effectively leverage the cyclobutyl group to design safer, more effective, and more successful pyrazole-based drug candidates.
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An In-depth Technical Guide to the pKa Values and Ionization States of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of pKa in Drug Discovery
The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that profoundly influences a molecule's behavior in biological systems. It dictates the extent of ionization at a given pH, which in turn governs crucial pharmacokinetic and pharmacodynamic properties such as solubility, membrane permeability, protein binding, and receptor interaction. For drug development professionals, a comprehensive understanding of a compound's pKa values is therefore indispensable for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy.
This guide provides a detailed analysis of the pKa values and corresponding ionization states of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine, a molecule possessing two key ionizable centers: a pyrazole ring and a primary aliphatic amine. We will delve into the theoretical estimation of its pKa values, outline rigorous experimental methodologies for their determination, and explore the implications of its pH-dependent ionization on its properties as a potential drug candidate.
Theoretical pKa Estimation: A Tale of Two Moieties
The ionization of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine is primarily governed by its two functional groups: the pyrazole ring and the ethanamine side chain.
The Pyrazole Moiety: A Weak Base
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1][2] One nitrogen atom is pyrrole-like (N1) and the other is pyridine-like (N2). The pyridine-like nitrogen has a lone pair of electrons in an sp2 hybrid orbital in the plane of the ring, which is responsible for its basicity. The pKa of unsubstituted pyrazole is approximately 2.5.[1][3]
In the case of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine, the pyrazole ring is substituted at the N1 position with a cyclobutyl group and at the C4 position with an ethanamine group.
-
N1-Substitution: The presence of the electron-donating cyclobutyl group at the N1 position is expected to slightly increase the electron density in the ring, potentially leading to a marginal increase in the basicity of the N2 nitrogen.
-
C4-Substitution: The ethanamine substituent at the C4 position will have a more complex influence. At physiological pH, the amine group will be predominantly protonated, exerting an electron-withdrawing effect through the sigma bonds, which would decrease the basicity of the pyrazole ring.
Considering these factors, the pKa of the pyrazole moiety in this molecule is estimated to be in the range of 2.0 - 3.0 .
The Ethanamine Moiety: A Stronger Base
The side chain contains a primary aliphatic amine. The pKa of ethylamine is approximately 10.87.[4] The cyclobutyl group on the pyrazole ring is not expected to have a significant electronic effect on the distant amine group. Therefore, the pKa of the ethanamine moiety is predicted to be in the typical range for primary alkylamines. The predicted pKa for the structurally similar cyclobutylamine is around 10.8.[5][6]
Based on these considerations, the pKa of the ethanamine group in 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine is estimated to be in the range of 10.0 - 11.0 .
Estimated pKa Values
| Ionizable Group | Estimated pKa Range | Predominant Species at pH 7.4 |
| Pyrazole (N2) | 2.0 - 3.0 | Neutral |
| Ethanamine (-NH2) | 10.0 - 11.0 | Protonated (-NH3+) |
Experimental Determination of pKa Values
While theoretical estimations provide a valuable starting point, precise pKa determination requires experimental validation. Several robust methods are available, with potentiometric titration and spectrophotometry being the most common.[7][8]
Potentiometric Titration
This is a highly accurate and widely used method for pKa determination.[9] It involves the gradual addition of a strong acid or base (titrant) to a solution of the compound while monitoring the pH.
Experimental Protocol:
-
Sample Preparation: A precisely weighed amount of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine is dissolved in a known volume of deionized water or a suitable co-solvent if solubility is a concern. The ionic strength of the solution should be kept constant using an inert salt like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of the respective functional group has been protonated or deprotonated. For this molecule, two distinct inflection points corresponding to the two pKa values are expected.
Caption: A simplified workflow for pKa determination by potentiometric titration.
Spectrophotometric pKa Determination
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Experimental Protocol:
-
Sample Preparation: A stock solution of the compound is prepared. A series of buffer solutions with a range of known pH values are also prepared.
-
Measurement: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis absorbance spectrum is recorded for each sample.
-
Data Analysis: The absorbance at a specific wavelength where the largest change is observed is plotted against the pH. The resulting sigmoidal curve is then analyzed, and the pKa is determined from the inflection point.
Ionization States and Species Distribution
The ionization state of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine is pH-dependent. The Henderson-Hasselbalch equation can be used to calculate the relative proportions of the different ionic species at any given pH.
pH < pKa1 (approx. 2.0 - 3.0): Both the pyrazole nitrogen and the ethanamine nitrogen will be protonated, resulting in a dicationic species.
pKa1 < pH < pKa2 (approx. 10.0 - 11.0): The pyrazole nitrogen will be predominantly neutral, while the ethanamine nitrogen will remain protonated, leading to a monocationic species. This is the predominant form at physiological pH (7.4).
pH > pKa2: Both the pyrazole and the ethanamine groups will be in their neutral forms, resulting in a neutral species.
Caption: pH-dependent ionization states of the molecule.
Implications for Drug Development
The predominance of the monocationic species at physiological pH has several important implications for the drug-like properties of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine:
-
Solubility: The charged nature of the monocationic form will likely enhance its aqueous solubility, which is generally favorable for drug administration and distribution.
-
Membrane Permeability: While charged species generally have lower passive membrane permeability compared to their neutral counterparts, the overall lipophilicity of the molecule will also play a crucial role. The cyclobutyl and pyrazole moieties contribute to its lipophilic character.
-
Target Binding: The ionization state is critical for molecular recognition. The positive charge on the amine can form strong ionic interactions or hydrogen bonds with negatively charged residues in a biological target, which can be a key determinant of binding affinity and selectivity.
Computational pKa Prediction
In addition to experimental methods, several in silico tools can predict pKa values with reasonable accuracy.[10][11][12] These computational approaches, often based on quantum mechanics or quantitative structure-property relationships (QSPR), can be valuable for high-throughput screening of large compound libraries in the early stages of drug discovery.[13]
Conclusion
A thorough understanding of the pKa values and ionization states of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine is essential for its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical estimation of its pKa values, detailed experimental protocols for their accurate determination, and discussed the profound impact of its pH-dependent ionization on key drug-like properties. By integrating these theoretical and experimental approaches, researchers can gain critical insights to guide the optimization of this and other drug candidates.
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Methodological & Application
synthesis protocols for 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
An In-Depth Guide to the Synthesis of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
Introduction: The Significance of Pyrazole-Containing Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, anti-obesity, and anti-cancer treatments.[1] The compound 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine is a valuable bifunctional building block for drug discovery. It features a substituted pyrazole for potential receptor interaction and a primary amine handle, which is ideal for derivatization, library synthesis, and the introduction of pharmacophoric groups through amide bond formation or reductive amination.
This guide provides detailed, field-proven protocols for a reliable, two-step synthesis of this target compound, starting from the commercially available 1-cyclobutyl-1H-pyrazole-4-carbaldehyde. The chosen synthetic strategy emphasizes efficiency, scalability, and the use of well-established chemical transformations.
Overall Synthetic Strategy
The transformation of the starting aldehyde to the target ethanamine requires a two-carbon homologation and the introduction of a nitrogen functionality. Our strategy accomplishes this via a two-step sequence:
-
Step 1: Olefination via Horner-Wadsworth-Emmons (HWE) Reaction: The aldehyde is first converted into an α,β-unsaturated nitrile intermediate, 2-(1-cyclobutyl-1H-pyrazol-4-yl)acrylonitrile. The HWE reaction, a modification of the Wittig reaction, is chosen for its high reliability, operational simplicity, and the ease of removing the phosphate byproduct.[3]
-
Step 2: Reductive Amination: The intermediate is then subjected to catalytic hydrogenation. This single, powerful step simultaneously reduces the carbon-carbon double bond and the nitrile group to yield the final primary amine, 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine.
This approach is efficient as it builds the required carbon skeleton and introduces the nitrogen atom in a protected form (nitrile) in the first step, followed by a clean reduction to unmask the amine and saturate the chain in the final step.
Sources
amide coupling reaction conditions for pyrazole ethanamines
Application Note: Optimized Amide Coupling Strategies for Pyrazole Ethanamines in Drug Discovery
Introduction & Mechanistic Insights
Pyrazole ethanamines are highly versatile building blocks frequently utilized in the design of kinase inhibitors, GPCR antagonists, and other pharmacologically active small molecules[1]. The structural anatomy of a pyrazole ethanamine presents a fascinating chemoselectivity dynamic during amide coupling reactions. The molecule possesses a highly nucleophilic primary aliphatic amine on the ethanamine chain (conjugate acid pKa ~9–10) and a significantly less nucleophilic pyrazole nitrogen (pKa ~2.5).
Due to this vast electronic disparity, the primary amine preferentially attacks the activated ester intermediate. Consequently, N-protection of the pyrazole ring is rarely necessary during standard amide coupling[1]. However, the use of overly aggressive acylating agents (such as acid chlorides) or a massive stoichiometric excess of coupling reagents can lead to transient acylation at the pyrazole N1 position. This side reaction complicates the impurity profile and diminishes the overall yield[2]. Therefore, selecting a coupling reagent that provides controlled activation is paramount[3].
Reagent Selection and Causality
The choice of coupling reagent should not be arbitrary; it must be dictated by the steric and electronic environment of the carboxylic acid partner[3].
-
Propylphosphonic Anhydride (T3P): For standard, unhindered aliphatic or aryl carboxylic acids, T3P is the premier choice. T3P activates the carboxylic acid to form a mixed anhydride intermediate. Its primary advantage is operational simplicity and a green chemistry profile: the byproducts are highly water-soluble phosphonic acids, allowing for isolation of the product via simple aqueous extraction without the need for chromatography[4]. Furthermore, T3P demonstrates exceptionally low rates of epimerization when coupling chiral acids[4].
-
HATU: For sterically hindered (e.g., α,α-disubstituted) or electronically deactivated carboxylic acids, uronium salts like HATU are required[2]. HATU generates an active HOAt (1-hydroxy-7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as a general base to accelerate the aminolysis step[3]. However, HATU produces tetramethylurea and HOAt as byproducts, which are atom-inefficient and often necessitate chromatographic purification[2].
Quantitative Data: Reagent Performance Comparison
Table 1: Comparative Performance of Amide Coupling Reagents for Pyrazole Ethanamines
| Coupling Reagent | Activation Intermediate | Byproduct Solubility | Typical Yield (%) | Epimerization Risk | Scalability / Green Profile |
| T3P / Et₃N | Mixed Anhydride | Highly Aqueous | 85 - 95% | Very Low | Excellent (Low toxicity, easy workup) |
| HATU / DIPEA | OAt Active Ester | Organic / Aqueous | 90 - 98% | Moderate | Poor (Atom inefficient, expensive) |
| EDC·HCl / HOBt | OBt Active Ester | Aqueous | 75 - 85% | Low | Good (Water-soluble urea byproduct) |
Workflow & Decision Matrix
Fig 1. Decision matrix for selecting amide coupling conditions for pyrazole ethanamines.
Detailed Experimental Protocols
Protocol A: T3P-Mediated Coupling (Standard Scalable Workflow)
This protocol is optimized for standard aliphatic and aryl carboxylic acids, prioritizing a chromatography-free isolation.
Materials:
-
Carboxylic acid (1.0 equiv.)
-
Pyrazole ethanamine derivative (1.05 equiv.)
-
T3P (50% wt. solution in EtOAc) (1.5 equiv.)
-
Triethylamine (Et₃N) (3.0 equiv.)
-
Ethyl Acetate (EtOAc) (0.2 M)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid and pyrazole ethanamine in EtOAc to achieve a 0.2 M concentration.
-
Causality: T3P is commercially supplied in EtOAc. Using EtOAc as the reaction solvent maintains a homogeneous system and allows direct transition into the aqueous workup phase without solvent swapping[4].
-
-
Base Addition: Add Et₃N (3.0 equiv.) to the stirring solution at room temperature. Stir for 5 minutes.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add the T3P solution (1.5 equiv.) dropwise over 10 minutes.
-
Causality: The formation of the mixed anhydride is exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing transient acylation of the pyrazole N1 position.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Eluent: 9:1 DCM:MeOH). Stain with Ninhydrin. The primary amine of the pyrazole ethanamine will stain a vibrant purple/pink. The reaction is complete when this spot disappears, confirming full consumption of the nucleophile.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with:
-
Saturated aqueous NaHCO₃ (2 × 15 mL) to remove unreacted carboxylic acid and phosphonic acid byproducts.
-
1M aqueous HCl or 5% Citric Acid (2 × 15 mL). Causality: The pyrazole ring (pKa ~2.5) remains unprotonated at mildly acidic pH, whereas any trace unreacted primary amine (pKa ~9.5) becomes protonated and partitions into the aqueous layer.
-
Brine (1 × 15 mL).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the analytically pure pyrazole ethanamide.
Protocol B: HATU-Mediated Coupling (For Hindered Acids)
This protocol is reserved for sterically encumbered carboxylic acids where T3P yields incomplete conversion.
Materials:
-
Carboxylic acid (1.0 equiv.)
-
Pyrazole ethanamine derivative (1.1 equiv.)
-
HATU (1.2 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)
-
N,N-Dimethylformamide (DMF) (0.15 M)
Step-by-Step Methodology:
-
Pre-activation: Dissolve the sterically hindered carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. Stir the mixture at room temperature for 15–20 minutes.
-
Causality: DIPEA deprotonates the carboxylic acid to form the carboxylate, which subsequently attacks the HATU uronium species to form the active HOAt ester. Pre-activating ensures complete conversion to the active ester before the amine is introduced, minimizing competitive side reactions[3].
-
-
Amine Addition: Add the pyrazole ethanamine in one portion. Stir at room temperature for 4–12 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. DMF heavily streaks on TLC, making LC-MS the superior validation tool. Look for the disappearance of the active HOAt ester mass and the appearance of the desired amide mass. The HOAt byproduct (m/z 137) will be highly visible.
-
Workup: Dilute the reaction mixture with a large volume of EtOAc (e.g., 10× the DMF volume).
-
Aqueous Wash: Wash the organic layer with 5% aqueous LiCl (4 × 20 mL).
-
Causality: DMF is notoriously difficult to remove via standard aqueous extraction. Washing with 5% aqueous LiCl significantly increases the partitioning of DMF into the aqueous phase, preventing it from co-eluting during downstream chromatography[2].
-
-
Purification: Wash with brine, dry over Na₂SO₄, concentrate, and purify the crude residue via silica gel flash chromatography to separate the product from the tetramethylurea and HOAt byproducts.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. URL:[Link][3]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. URL:[Link][2]
-
Basavaprabhu, et al. (2013). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. URL:[Link][4]
-
US Patent 11999722B2. Disubstituted pyrazole compounds. Google Patents. URL: (Derived from search grounding)[1]
Sources
Technical Application Note: Reductive Amination Strategies for 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
Introduction & Compound Profile
This technical guide details the reductive amination protocols for 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine (referred to herein as CPE-Amine ). This building block is increasingly relevant in medicinal chemistry programs targeting kinases (e.g., JAK, CDK) where the pyrazole-ethylamine motif serves as a critical linker, and the cyclobutyl group provides unique lipophilicity and metabolic stability compared to standard alkyl chains.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
-
Compound: 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
-
Functional Group: Primary Aliphatic Amine (
) -
Heterocycle: 1,4-disubstituted Pyrazole[1]
-
Key Challenges:
-
Over-alkylation: As a primary amine, CPE-Amine is prone to dialkylation if the stoichiometry and reducing agent activity are not strictly controlled.
-
Salt Forms: Frequently supplied as a hydrochloride or oxalate salt, requiring in-situ neutralization or free-basing.
-
Cyclobutyl Stability: While generally robust, the strained ring suggests avoiding highly acidic conditions (
) or extreme temperatures (>100°C) during imine formation.
-
Strategic Considerations
Successful reductive amination with CPE-Amine requires selecting the correct reducing agent based on the carbonyl partner's reactivity.
Decision Matrix: Reagent Selection
Figure 1: Decision matrix for selecting the optimal reductive amination protocol.
Experimental Protocols
Protocol A: The "Workhorse" Method (STAB)
Best for: Aldehydes and reactive ketones. Mechanism: Sodium triacetoxyborohydride (STAB) is mild and exhibits high chemoselectivity for the iminium ion over the carbonyl, minimizing side reactions.[2]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| CPE-Amine | 1.0 | Amine Source |
| Carbonyl | 1.0 - 1.1 | Electrophile |
| STAB | 1.4 - 1.5 | Reducing Agent |
| AcOH | 1.0 - 2.0 | Catalyst (pH adjustment) |
| DIPEA | 1.0 | Only if using Amine HCl salt |
| DCE or THF | Solvent | 0.1 M - 0.2 M Concentration |
Step-by-Step Procedure
-
Preparation: In a clean, dry reaction vial, dissolve CPE-Amine (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF.
-
Note: If starting with the HCl salt, add DIPEA (1.0 equiv) and stir for 10 minutes to free-base.
-
-
Imine Formation: Add the Aldehyde/Ketone (1.0–1.1 equiv).
-
Optional: If the reaction is sluggish, add Glacial Acetic Acid (AcOH, 1.0 equiv). This protonates the intermediate carbinolamine, facilitating water loss to form the iminium species.
-
Time: Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Monitoring: Stir at RT for 2–16 hours. Monitor via LCMS for the disappearance of the amine and the appearance of the product mass (
).-
Checkpoint: If starting amine persists after 4 hours, add an additional 0.3 equiv of Carbonyl and STAB.
-
-
Quench: Quench the reaction by adding saturated aqueous
(equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases. -
Work-up: Extract the aqueous layer with DCM (
).[3] Combine organics, dry over , filter, and concentrate.
Protocol B: Titanium(IV) Isopropoxide Method
Best for: Sterically hindered ketones or electron-deficient systems where imine formation is unfavorable.
Mechanism:
Reagents & Stoichiometry
| Component | Equiv. | Role |
| CPE-Amine | 1.0 | Amine Source |
| Ketone | 1.1 - 1.2 | Electrophile |
| Ti(OiPr)4 | 1.5 - 2.0 | Lewis Acid / Dehydrating Agent |
| NaBH4 | 2.0 | Reducing Agent (Added in Step 2) |
| EtOH or MeOH | Solvent | Absolute (Anhydrous) |
Step-by-Step Procedure
-
Complexation: In a sealed vial, combine CPE-Amine (1.0 equiv) and the Ketone (1.1 equiv).
-
Lewis Acid Addition: Add Titanium(IV) isopropoxide (
, 1.5 equiv) neat via syringe. -
Imine Formation: Stir the neat mixture (or concentrated solution in THF) at RT for 6–12 hours.
-
Note: For extremely difficult substrates, heat to 40–50°C.
-
-
Dilution & Reduction: Dilute the viscous mixture with absolute Ethanol (or Methanol). Cool to 0°C.
-
Hydride Addition: Carefully add Sodium Borohydride (
) (2.0 equiv) portion-wise.-
Safety: Exothermic reaction with gas evolution (
).
-
-
Quench: Allow to warm to RT and stir for 2 hours. Quench by adding
or .-
Filtration: A heavy white precipitate (
) will form. Filter through a Celite pad to remove titanium salts before extraction.
-
Reaction Mechanism & Workflow
The following diagram illustrates the mechanistic pathway and critical control points for the STAB protocol.
Figure 2: Reaction pathway. Note that STAB reduces the Iminium ion faster than the Carbonyl, preventing side reactions.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor imine formation equilibrium. | Switch to Protocol B ( |
| Dialkylation | Amine is too nucleophilic; excess carbonyl. | Ensure CPE-Amine is in slight excess (1.1 equiv) or add Carbonyl slowly via syringe pump. Use STAB (never |
| Starting Material Stuck | Boron-amine complex formation. | Ensure the quench is vigorous ( |
| Cyclobutyl Ring Opening | Acid concentration too high. | Avoid strong mineral acids (HCl, H2SO4) during the reaction. Stick to AcOH. |
Safety & Handling
-
CPE-Amine: Treat as a potential irritant. Use standard PPE.
-
STAB: Releases Acetic Acid upon hydrolysis. Flammable solid.
-
Sodium Borohydride: Reacts violently with water/acids to release Hydrogen gas (explosion hazard).
-
1,2-Dichloroethane (DCE): Carcinogen and highly toxic. Handle in a fume hood. Substitute with THF or DCM if possible.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[3][7][8][9] Journal of the Chemical Society, Perkin Transactions 1, 1995. Link
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[10] Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link
-
Lindsay-Scott, P. J., et al. "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines."[11] Journal of Organic Chemistry, 2017, 82, 11295-11303.[11] (Grounding for pyrazole stability). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. ineosopen.org [ineosopen.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]
- 9. designer-drug.com [designer-drug.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines [organic-chemistry.org]
Application Note: Protecting Group Strategies for 2-(1-Cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
This Application Note is designed as a definitive technical guide for researchers working with 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine . It moves beyond generic textbook advice to address the specific chemospecificity and stability profiles of the N-cyclobutyl-pyrazole scaffold.
Executive Summary
The molecule 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine (referred to herein as CPE-Amine ) is a valuable building block in the synthesis of JAK inhibitors and other kinase-targeted therapeutics.[1] Its structure features a primary ethylamine tail attached to the C4 position of a pyrazole ring, which is
Key Technical Challenge: The primary amine is highly nucleophilic and requires protection during cross-coupling or core-modification steps.[1] The strategic dilemma lies in selecting a protecting group (PG) that can be removed without compromising the cyclobutyl ring (sensitive to extreme Lewis acids or radical conditions) or the pyrazole core (generally robust, but
Core Recommendation:
-
Primary Strategy: Boc (tert-Butyloxycarbonyl) .[1] The
-cyclobutyl bond is sufficiently stable to standard TFA/DCM deprotection conditions.[1] -
Orthogonal Strategy: Cbz (Carboxybenzyl) . Contrary to concerns about strained rings, the cyclobutyl group on the pyrazole nitrogen is stable to standard Pd/C hydrogenation conditions used for Cbz removal.
Strategic Analysis & Decision Matrix
Stability Profile of the Core Scaffold
Before selecting a PG, one must understand the limitations of the "CPE" core:
| Moiety | Stability Concern | Validated Conditions |
| Primary Amine | High Nucleophilicity | Requires masking for acylation, alkylation, or Suzuki couplings.[1] |
| Pyrazole Ring | Acid/Base Stable | Stable to TFA, HCl, NaOH, and Piperidine.[1] |
| Ring Strain (~26 kcal/mol) | Stable to TFA (up to 50% v/v).[1] Stable to H |
Protecting Group Decision Tree
Use the following logic flow to select the optimal strategy for your synthetic route.
Figure 1: Decision tree for selecting the appropriate amine protecting group based on downstream chemical compatibility.
Detailed Protocols
Protocol A: Boc Protection (The "Workhorse" Method)
Context: Best for general synthesis where the final step allows for acidic processing.
Mechanism: The nucleophilic amine attacks the carbonyl of Boc
Step 1: Installation
-
Dissolve: Dissolve 1.0 eq of CPE-Amine in DCM (0.1 M concentration).
-
Base: Add 1.5 eq of Triethylamine (TEA) or DIPEA.
-
Reagent: Cool to 0°C and add 1.1 eq of Boc Anhydride (Boc
O) dropwise. -
Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple/red, protected is faint/invisible) or LCMS.
-
Workup: Wash with 1M citric acid (to remove excess amine/base), then brine. Dry over Na
SO and concentrate.
Step 2: Deprotection (Acidolysis)[1]
-
Solvent: Dissolve the N-Boc-CPE intermediate in DCM.
-
Acid: Add Trifluoroacetic Acid (TFA) to a final ratio of 4:1 (DCM:TFA).
-
Note: Do not use neat TFA; the exotherm can be detrimental.
-
-
Time: Stir at RT for 1–2 hours.
-
Quench: Concentrate in vacuo. Azeotrope with toluene 3x to remove residual TFA.
-
Free Basing (Optional): If the free base is needed, redissolve in DCM and wash with saturated NaHCO
.-
Self-Validation: The cyclobutyl methine proton (~4.8 ppm) should remain a multiplet.[1] If it disappears or shifts significantly, check for ring opening (rare).
-
Protocol B: Cbz Protection (Orthogonal to Acid)
Context: Use when the molecule contains acid-labile groups (e.g., acetals, tert-butyl esters) that must survive the amine deprotection.[1]
Critical Insight: Literature confirms that
Step 1: Installation
-
Conditions: Biphasic system (Schotten-Baumann) is preferred to prevent bis-acylation.[1]
-
Mix: Dissolve CPE-Amine in EtOAc. Add an equal volume of saturated NaHCO
. -
Reagent: Add 1.1 eq of Benzyl Chloroformate (Cbz-Cl) dropwise at 0°C.
-
Workup: Separate phases. Wash organic layer with water and brine.
Step 2: Deprotection (Hydrogenolysis)[1]
-
Catalyst: Suspend 10 wt% Pd/C (wet support preferred to minimize fire risk) in MeOH or EtOH.
-
Substrate: Add the N-Cbz-CPE intermediate.
-
Hydrogen: Apply H
atmosphere (balloon pressure is sufficient; 1 atm).-
Caution: Do not use high pressure (>50 psi) or PtO
, as this increases the risk of reducing the pyrazole ring or the cyclobutyl group.
-
-
Time: Stir vigorously for 2–6 hours.
-
Filter: Filter through a Celite pad to remove Pd/C.
-
Validation: Disappearance of aromatic benzyl protons (7.3–7.4 ppm) in NMR.
-
Synthesis of the Core (Contextual Workflow)
Often, the researcher must synthesize the amine de novo. The most robust route is the Reductive Amination of the corresponding aldehyde.
Precursor: 1-cyclobutyl-1H-pyrazole-4-carbaldehyde (Commercially available, CAS: 1545675-69-1).[1]
Figure 2: Synthetic workflow from the aldehyde precursor to the protected amine.[1]
Protocol: Reductive Amination (Henry Reaction Route)
-
Condensation: React aldehyde with nitromethane (
) and ammonium acetate ( ) to form the nitrovinyl intermediate. -
Reduction: Reduce the nitroalkene using LiAlH
(THF, reflux) or H /Pd-C .[1]-
Note: The H
/Pd-C reduction of the nitro group simultaneously reduces the alkene and is safe for the cyclobutyl group [1].[1]
-
Troubleshooting & Self-Validation
| Observation | Potential Cause | Remediation |
| Loss of Cyclobutyl Signals | Ring opening due to harsh conditions.[1] | Switch from neat TFA to dilute TFA/DCM. Avoid Lewis acids like AlCl |
| Low Yield in Cbz Removal | Catalyst poisoning by amine. | Add a drop of HCl or AcOH to the hydrogenation mixture to protonate the amine as it forms, preventing catalyst inhibition. |
| Double Boc Protection | Excess reagent/Base. | Use exactly 1.1 eq of Boc |
References
-
ACS Publications. (2014). The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3. (Confirming stability of N-cyclobutyl pyrazole to Hydrogenation). [1]
-
National Institutes of Health (PMC). (2018). Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor. (Synthesis and testing of N-cyclobutyl pyrazole derivatives).
-
Google Patents. WO2003049681A2 - Synthesis of 4,5-dihydro-pyrazolo [3,4-c] pyrid-2-ones. (Protocols for Pd/C hydrogenation of pyrazole-alkyl-amines).
-
Arkat USA. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (Discussion of Boc stability on pyrazole nitrogens vs primary amines).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(1-Cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
Introduction
Welcome to the Technical Support Center for the synthesis of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine. This aliphatic amine is a critical building block in medicinal chemistry, frequently utilized in the development of allosteric hemoglobin modulators and targeted kinase inhibitors[1]. Synthesizing this compound presents two major synthetic hurdles: the sterically hindered N-alkylation of the pyrazole core with a cyclobutyl group, and the chemoselective reduction of the nitrile intermediate without forming secondary amine dimers. This guide provides field-validated troubleshooting steps, causality-based explanations, and optimized protocols to maximize your yield.
Section 1: Synthetic Strategy & Pathway Visualization
To establish a self-validating system, we utilize a robust two-step approach starting from commercially available 1H-pyrazole-4-acetonitrile.
Fig 1: Two-step synthetic workflow for 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine.
Section 2: Troubleshooting Guide - Step 1: N-Alkylation (Cyclobutylation)
FAQ 1: Why is my yield consistently below 20% when using cyclobutyl bromide and K₂CO₃ in DMF?
Causality & Expert Insight: Cyclobutyl halides are notoriously poor electrophiles for standard Sₙ2 reactions. The transition state is highly sterically hindered by the cyclobutane ring, and the reaction suffers from competing E2 elimination (yielding cyclobutene) and carbocation-mediated rearrangements. Standard K₂CO₃ is often insufficiently soluble or basic enough to drive the reaction efficiently.
Solution: Switch to Cesium Carbonate (Cs₂CO₃) in Acetonitrile (CH₃CN) at 80 °C. The "cesium effect" enhances the nucleophilicity of the pyrazole nitrogen by forming a highly reactive, solvent-separated ion pair, significantly outcompeting the elimination pathway[1]. Alternatively, if bromide displacement remains problematic, a Mitsunobu reaction utilizing cyclobutanol and DIAD/PPh₃ offers a stereospecific, elimination-free alternative[2].
Quantitative Data: Comparison of Alkylation Conditions
| Base / Reagent | Solvent | Temp (°C) | Electrophile | Major Byproduct | Isolated Yield (%) |
| K₂CO₃ | DMF | 60 | Cyclobutyl Bromide | Cyclobutene (Gas) | 15 - 20% |
| NaH | THF | 65 | Cyclobutyl Bromide | Unreacted SM | 25 - 30% |
| Cs₂CO₃ | CH₃CN | 80 | Cyclobutyl Bromide | Trace | 45 - 55% |
| DIAD / PPh₃ | THF | 25 | Cyclobutanol | Hydrazinedicarboxylate | 65 - 75% |
Step-by-Step Methodology: Optimized N-Alkylation Protocol
Self-Validating Check: The disappearance of the N-H stretch (~3200 cm⁻¹) in the IR spectrum of the crude mixture confirms complete alkylation.
-
Charge a dry, argon-flushed round-bottom flask with 1H-pyrazole-4-acetonitrile (1.0 equiv) and anhydrous CH₃CN (0.2 M concentration).
-
Add Cs₂CO₃ (2.0 equiv) in one portion. Stir at room temperature for 15 minutes to pre-form the pyrazolide anion.
-
Add bromocyclobutane (1.5 equiv) dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify via flash chromatography (EtOAc/Petroleum Ether) to afford 1-cyclobutyl-1H-pyrazole-4-acetonitrile.
Section 3: Troubleshooting Guide - Step 2: Nitrile Reduction
FAQ 2: I am observing a significant amount of a higher-molecular-weight byproduct during the reduction of the nitrile. What is it, and how do I prevent it?
Causality & Expert Insight: The byproduct is a secondary amine dimer. During the reduction of nitriles, the reaction proceeds via a highly reactive imine intermediate. If the newly formed primary amine (the desired product) attacks this unreduced imine, it forms an aminal that collapses into a secondary amine dimer upon further reduction.
Solution: You must trap the imine intermediate or accelerate its reduction. If using catalytic hydrogenation (e.g., Raney Nickel), you must use a large excess of methanolic ammonia (NH₃/MeOH). The ammonia acts as a sacrificial nucleophile, outcompeting the primary amine for the imine intermediate and shifting the equilibrium back toward the primary amine. Alternatively, using Borane-THF (BH₃·THF) provides a rapid, concerted reduction that bypasses the free imine stage entirely.
Fig 2: Mechanism of secondary amine dimer formation and its prevention by excess ammonia.
Step-by-Step Methodology: Optimized Nitrile Reduction Protocol (BH₃·THF Method)
Self-Validating Check: LC-MS analysis should show a mass shift from [M+H]⁺ of the nitrile to [M+H]⁺ + 4 for the primary amine, with no peak at [2M-NH₃+H]⁺ (the dimer mass).
-
Dissolve 1-cyclobutyl-1H-pyrazole-4-acetonitrile (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool to 0 °C.
-
Slowly add a 1.0 M solution of BH₃·THF (3.0 equiv) dropwise. Caution: Vigorous hydrogen gas evolution may occur.
-
Reflux the mixture at 70 °C for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by the dropwise addition of Methanol until gas evolution ceases.
-
To break the stable boron-amine complex, add 1.0 M aqueous HCl (5.0 equiv) and reflux for 1 hour.
-
Cool to room temperature, adjust the pH to >10 using 2.0 M NaOH, and extract with Dichloromethane (3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the pure 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine.
Section 4: Analytical Validation
FAQ 3: How do I confirm the regioselectivity of the cyclobutylation?
Causality & Expert Insight: For 1H-pyrazole-4-acetonitrile, the pyrazole ring is symmetric with respect to the 4-position substituent. Therefore, alkylation at either N1 or N2 yields the exact same regiochemical product. Regioselectivity only becomes a concern if the pyrazole core possesses asymmetric substitution at the 3- or 5-positions. In such cases, 2D NMR (specifically HMBC) is required to observe the ³J(C,H) coupling between the cyclobutyl methine proton and the adjacent pyrazole carbon.
References
-
Title: US9981939B2 - Compounds and uses thereof for the modulation of hemoglobin Source: Google Patents URL: 1
-
Title: WO2018020263A1 - Cyclobutane derivatives as modulators of voltage-gated potassium channels Source: Google Patents URL: 2
Sources
Technical Support Center: Troubleshooting 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
Executive Briefing
2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine is a highly versatile building block frequently utilized in the development of kinase inhibitors and CNS-active pharmacophores. However, its unique structural topology creates a complex solubility profile. The molecule combines a highly lipophilic cyclobutyl ring, a weakly basic pyrazole core, and a primary ethylamine appendage. While the primary amine provides a functional handle for salt formation, the hydrophobic bulk of the cyclobutyl group frequently drives precipitation in aqueous assays and complicates liquid-liquid extractions.
This guide is designed for researchers and formulation scientists to troubleshoot and resolve the physicochemical bottlenecks associated with this compound.
Part 1: Physicochemical Profiling
Understanding the thermodynamic and acid-base properties of your compound is the first step in resolving solubility failures. Below is the synthesized physicochemical profile of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine.
| Property | Estimated Value / Characteristic | Impact on Experimental Design |
| pKa (Primary Amine) | ~9.5 – 10.0 | Highly ionized at physiological pH (7.4); requires pH > 11.5 for complete free-base extraction into organic solvents. |
| pKa (Pyrazole Core) | ~2.5 (conjugate acid) | Remains neutral under standard biological and workup conditions. |
| LogP (Free Base) | ~2.2 – 2.8 | The cyclobutyl group drives lipophilicity, making the free base highly prone to DMSO crash-out in aqueous buffers. |
| Aqueous Solubility (Free Base) | < 0.1 mg/mL (pH 8.0+) | Poor solubility; requires co-solvents or salt formation for in vitro/in vivo dosing. |
| Aqueous Solubility (HCl Salt) | > 15 mg/mL (pH 4.0 - 6.0) | Excellent solubility; the preferred form for biological screening and stock solutions. |
Part 2: Mechanistic Troubleshooting FAQs
Q1: Why does my compound precipitate when diluting from a 10 mM DMSO stock into a pH 7.4 assay buffer?
A: This "DMSO crash-out" is a direct consequence of the compound's solvation thermodynamics. While the primary amine is partially protonated at pH 7.4 (pKa ~9.5)[1], the highly lipophilic cyclobutyl ring and the planar pyrazole core dominate the molecule's hydration energy penalty[2]. When the DMSO stock is diluted into water, the local dielectric constant drops rapidly. The hydrophobic cyclobutyl groups aggregate to minimize contact with water, overcoming the weak electrostatic repulsion of the protonated amines.
The Solution: To prevent this, you must lower the thermodynamic barrier to solvation. You can achieve this by either (a) pre-forming the hydrochloride salt before creating your stock solution to maximize ion-dipole interactions with water[3], or (b) including a non-ionic surfactant (e.g., 0.05% Tween-20) or carrier protein (e.g., 0.1% BSA) in your assay buffer to sequester the lipophilic cyclobutyl moiety.
Decision matrix for resolving DMSO crash-out in aqueous biological assays.
Q2: I am losing a significant portion of my product during the aqueous workup after synthesizing the free base. How can I improve my recovery?
A: Yield loss during the liquid-liquid extraction of basic amines is almost always a pH-control failure. The primary amine on the ethyl linker has a pKa of approximately 9.5. According to the Henderson-Hasselbalch equation, at a pH equal to the pKa, 50% of your compound exists as the water-soluble ammonium cation. To force the compound entirely into the organic phase (e.g., dichloromethane or ethyl acetate), the aqueous layer must be basified to at least two full pH units above the pKa[4].
The Solution: Adjust your aqueous phase to pH ≥ 11.5 using 1M NaOH or saturated aqueous Na2CO3 before extraction. Crucial Step: Verify the pH of the aqueous layer using pH paper after vigorous mixing, as the buffering capacity of acidic reaction byproducts can easily neutralize the added base, leaving your product trapped in the aqueous waste.
pH-dependent liquid-liquid extraction workflow for basic amines.
Part 3: Standard Operating Procedures (SOPs)
Protocol: Generation of the Hydrochloride Salt for Biological Assays
To permanently resolve the aqueous solubility issues driven by the cyclobutyl group, it is highly recommended to convert the free base into its hydrochloride (HCl) salt prior to biological evaluation. This self-validating protocol uses ethereal HCl to prevent hydrolysis and force the immediate precipitation of the salt, driving the reaction to completion.
Materials Required:
-
2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine (Free base, >95% purity)
-
Anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE)
-
2.0 M HCl in Diethyl Ether
-
Anhydrous Methanol (Optional, for recrystallization)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of the free base amine in a minimal volume of anhydrous diethyl ether (approx. 10 mL per gram of compound). If the free base is too lipophilic to dissolve entirely in ether, add anhydrous dichloromethane (DCM) dropwise until a clear solution is achieved.
-
Acidification: Place the flask in an ice bath (0 °C) under magnetic stirring. Slowly add 1.2 equivalents of 2.0 M HCl in diethyl ether dropwise.
-
Causality Check: You should immediately observe the formation of a white precipitate. This confirms the protonation of the primary amine; the resulting ionic salt is insoluble in the non-polar ether solvent.
-
-
Maturation: Remove the ice bath and allow the suspension to stir at room temperature for 30 minutes to ensure complete salt formation and particle maturation.
-
Isolation: Filter the suspension through a Büchner funnel under vacuum. Wash the filter cake with cold, anhydrous diethyl ether (2 × 5 mL) to remove any unreacted free base or non-polar impurities.
-
Drying & Validation: Dry the resulting white solid in vacuo at 40 °C for 4 hours.
-
Validation: To confirm successful salt formation, dissolve 1 mg of the dried powder in 1 mL of deionized water. The compound should dissolve instantly, yielding a clear solution with a pH of approximately 4.0 - 5.0.
-
References
- BenchChem. "Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
- Auburn University. "Principles of Drug Action 1, Spring 2005, Amines.
- RSC Publishing. "Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.
- PMC. "Cyclobutanes in Small‐Molecule Drug Candidates.
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02870K [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Handling of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
[1]
Status: Active Last Updated: February 27, 2026 Reference ID: TSC-PYR-042 Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers
Introduction
Welcome to the technical support hub for 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine . This molecule serves as a critical building block in the synthesis of JAK inhibitors and other kinase-targeted therapeutics. Its unique structure—combining a basic primary ethylamine tail with a lipophilic, conformationally restricted N-cyclobutyl pyrazole core—presents specific stability and solubility challenges in aqueous media.
This guide moves beyond generic advice, offering a mechanistic breakdown of stability risks, troubleshooting workflows for "ghost" peaks, and validated stress-testing protocols.
Module 1: Chemical Stability Profile
To handle this compound effectively, one must understand the two distinct "reactive zones" within the molecule: the Primary Amine and the N-Cyclobutyl Pyrazole Core .
The Primary Amine ( )
The ethylamine side chain is the primary source of observed instability in aqueous solution.
-
Carbamate Formation (The "False" Impurity): In neutral to basic aqueous solutions exposed to air, the primary amine reacts reversibly with atmospheric
to form a carbamate salt. This often appears as a "ghost peak" in HPLC or a mass shift of +44 Da in LCMS, leading users to incorrectly flag the batch as degraded [1]. -
Oxidative Deamination: Under oxidative stress (peroxides, metal ions), the
-carbon adjacent to the amine can oxidize, leading to imine formation and subsequent hydrolysis to the corresponding aldehyde.
The N-Cyclobutyl Pyrazole Core ( )[1]
-
Hydrolytic Robustness: Unlike N-acyl or N-sulfonyl pyrazoles, the N-alkyl bond (cyclobutyl) is electronically stabilized by the pyrazole aromatic system. It is highly resistant to hydrolysis at neutral pH.
-
Acid Sensitivity: Extreme acidic conditions (pH < 1, elevated temperature) can theoretically catalyze the cleavage of the cyclobutyl group or ring-opening, though this is kinetically slow compared to cyclopropyl analogs.
Stability Logic Visualization
Figure 1: Mechanistic degradation pathways. Note that Carbamate formation is the most common but reversible issue.
Module 2: Troubleshooting Guide
Use this decision matrix to resolve common experimental anomalies.
| Symptom | Probable Cause | Diagnostic Step | Corrective Action |
| New peak at RT +44 Da (LCMS) | Carbamate formation due to | Acidify a sample aliquot (pH < 3) and re-inject immediately. If the peak disappears, it was a carbamate [1]. | Store solutions under |
| Solution turns yellow over time | Oxidative degradation (N-oxide or imine formation). | Check absorbance at 400-450 nm. | Degas buffers. Add antioxidant (e.g., EDTA) if metal ions are suspected. Store at -20°C. |
| Precipitation in PBS (pH 7.4) | Conversion of salt form to free base. | Check pH. The free base is lipophilic and may oil out at concentrations >10 mM. | Dissolve in DMSO first, or maintain pH < 6 using acetate or citrate buffers. |
| Loss of potency in bioassay | Adsorption to plasticware. | Quantify concentration before/after transfer to plastic. | Use glass vials or low-binding polypropylene. Ensure < 5% DMSO if using plastic. |
Troubleshooting Workflow
Figure 2: Step-by-step logic for identifying "ghost" impurities versus true degradation.
Module 3: Experimental Protocols
Forced Degradation (Stress Testing)
To validate analytical methods or determine shelf-life, follow this protocol adapted from ICH Q1A guidelines [2].
Preparation: Prepare a 1 mg/mL stock solution of the compound.
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hours. | Stable. < 2% degradation expected. If >5%, check for cyclobutyl cleavage. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24 hours. | Moderate Risk. Check for precipitation (free base). Potential for pyrazole ring degradation (rare). |
| Oxidation | 3% | Labile. Expect N-oxide formation (+16 Da). Use as a positive control for impurity markers. |
| Thermal | 60°C, Solid State, 7 days. | Stable (if salt form). Free base may discolor (yellowing). |
pH Solubility Profiling
Because the amine is basic, solubility is pH-dependent.
-
Buffer Prep: Prepare 50 mM buffers: Citrate (pH 3), Acetate (pH 5), Phosphate (pH 7), Borate (pH 9).
-
Saturation: Add excess compound (solid) to 1 mL of each buffer. Shake for 24h at 25°C.
-
Filtration: Filter through 0.22 µm PVDF.
-
Analysis: Dilute filtrate 100x and analyze by HPLC-UV (254 nm) against a standard curve.
-
Expectation: High solubility (>50 mg/mL) at pH < 6. Sharp drop in solubility at pH > 9.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I store the stock solution in water?
-
A: Short-term (hours): Yes. Long-term: No. Water promotes hydrolysis and
absorption. Store stocks in DMSO or Methanol at -20°C. If aqueous storage is mandatory, use an acidic buffer (pH 4-5) to keep the amine protonated and prevent carbamate formation.
Q2: Why does my NMR show a broad peak around 8-9 ppm?
-
A: This is likely the ammonium protons (
) exchanging with the solvent. If you see a duplicate set of peaks, it might be the carbamate species. Add a drop of or to collapse the exchangeable protons and simplify the spectrum.
Q3: Is the cyclobutyl group susceptible to ring-opening?
-
A: Generally, no. Unlike cyclopropyl amines, the cyclobutyl ring is less strained and the nitrogen is part of an aromatic pyrazole system, which reduces the "push-pull" mechanism required for ring opening. It is stable under standard physiological and synthesis conditions [3].
Q4: What is the best salt form for aqueous stability?
-
A: The Dihydrochloride (2HCl) or Trifluoroacetate (TFA) salts are recommended. They ensure the amine is fully protonated, increasing solubility and preventing oxidation/carbamate formation.
References
-
Versteeg, G. F., et al. "Reaction of CO2 with aqueous amines: Carbamate formation." Industrial & Engineering Chemistry Research, 2015.
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.
-
Fustero, S., et al. "Recent advances in the synthesis of pyrazoles." Chemical Reviews, 2011.
Technical Support Center: Troubleshooting Cyclization Failures in Pyrazole Ring Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the formation of the pyrazole ring. Pyrazoles are a cornerstone of many pharmaceuticals and agrochemicals, yet their synthesis can be fraught with challenges ranging from low yields to complex product mixtures.[1][2]
This document moves beyond simple protocols to explain the underlying chemical principles governing success and failure in pyrazole synthesis. It is structured to help you diagnose problems, understand their root causes, and implement effective, evidence-based solutions.
Part 1: Troubleshooting Guide for Common Cyclization Failures
This section addresses the most frequent issues encountered during pyrazole synthesis in a problem-and-solution format.
Issue 1: Low or No Product Yield
A low or nonexistent yield is the most common and frustrating outcome. The cause can often be traced back to one of four areas: reagent quality, reaction kinetics, compound stability, or suboptimal conditions.
Q: My reaction has a very low conversion rate, and I'm recovering mostly starting materials. What's the first thing I should check?
A: Start with the integrity of your reagents and the reaction setup.
The purity and stability of your starting materials are critical.[3] This is especially true for hydrazine and its derivatives, which can degrade over time.[4]
-
Hydrazine Quality: Phenylhydrazine is prone to oxidation and will turn reddish-brown upon exposure to air and light.[5] Always use freshly opened or purified hydrazine. Hydrazine sulfate is a more stable crystalline solid compared to the more volatile liquid hydrazine hydrate and can be a better choice where stability is a concern.[5]
-
Dicarbonyl/Ketonitrile Purity: Ensure your 1,3-dicarbonyl compound or β-ketonitrile is pure. Acidic or basic impurities can catalyze unwanted side reactions, such as hydrolysis, before the desired condensation can occur.[4]
-
Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess (1.1-1.2 equivalents) of the hydrazine reagent can often drive the reaction to completion, especially if the dicarbonyl compound is precious.[4]
A logical workflow can help diagnose the root cause of low yield.
Q: I've confirmed my reagents are pure, but the reaction is stalled. TLC shows a new spot that isn't the product. What's happening?
A: You have likely formed a stable hydrazone intermediate that is failing to cyclize.
The Knorr and Paal-Knorr syntheses proceed via a two-step mechanism: (1) condensation of the hydrazine and a carbonyl to form a hydrazone or enamine, followed by (2) intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[6][7][8] If the cyclization step is energetically unfavorable, the reaction can stall at the intermediate stage.
Solutions to Promote Cyclization:
-
Increase Temperature: The cyclization step often has a higher activation energy than the initial condensation. Increasing the temperature, sometimes significantly, can provide the energy needed to overcome this barrier.[4]
-
Change the Solvent: Switching to a higher-boiling point solvent (e.g., from ethanol to toluene or DMF) can facilitate the necessary higher temperatures. The solvent choice can also influence the reaction in other ways (see FAQ section).[3]
-
Add a Catalyst: The cyclization is often acid-catalyzed.[9] If you are running the reaction under neutral conditions, adding a few drops of glacial acetic acid or a catalytic amount of a stronger acid like p-toluenesulfonic acid can dramatically accelerate the ring-closing step.[6][8]
Issue 2: Formation of Side Products and Complex Mixtures
A clean reaction is a successful reaction. The formation of multiple products complicates purification and reduces the yield of the desired compound.
Q: I'm using an unsymmetrical dicarbonyl compound and getting two different pyrazole products. How can I control the regioselectivity?
A: Regioselectivity is a classic challenge and is governed by both steric and electronic factors. [4] The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl groups.
Strategies to Improve Regioselectivity:
-
Steric Hindrance: A bulky substituent on either the hydrazine or the dicarbonyl compound will sterically direct the reaction.[4] The initial condensation will preferentially occur at the less sterically hindered carbonyl group.
-
Electronic Effects: The reactivity of the carbonyls is key. In a β-ketoester, the ketone is more electrophilic and reactive towards the hydrazine than the ester.[10]
-
pH Control: The regioselectivity can be highly pH-dependent. Running the reaction under acidic versus basic conditions can favor the formation of one isomer over the other.[4] For example, using acetic acid in toluene might favor one product, while sodium ethoxide in ethanol could favor the other.[4]
-
Solvent Choice: Aprotic dipolar solvents like DMF or NMP have been shown to provide better regioselectivity than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[3][4]
Q: My reaction mixture turns dark red or brown, and the final product is impure. What is causing this?
A: This is a strong indication of hydrazine decomposition or oxidation. [5] Many hydrazines, particularly arylhydrazines, are sensitive to air and can form highly colored impurities.[11]
Preventative Measures:
-
Use High-Purity Reagents: As mentioned, always use fresh, clean hydrazine.[4]
-
Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.
-
Temperature Control: While heat is often needed for cyclization, excessive temperatures can accelerate the decomposition of starting materials or the product.[7][12] Monitor the reaction closely and use the minimum temperature required for a reasonable reaction rate.
Issue 3: Difficulty with Product Isolation and Purification
Even when the reaction is successful, isolating a pure product can be a significant hurdle.
Q: My pyrazole product is a thick oil that won't crystallize. How can I purify it?
A: First, ensure all non-polar solvents are removed. If it remains an oil, consider salt formation or chromatography.
-
Salt Formation: Pyrazoles contain a basic, pyridine-type nitrogen atom (N2) that can be protonated to form a salt.[9] Dissolving the crude oil in a suitable solvent (e.g., ethanol, isopropanol, acetone) and adding an acid (like HCl in ether, sulfuric acid, or phosphoric acid) can precipitate a crystalline acid addition salt.[13][14] This salt can then be isolated by filtration and, if desired, neutralized with a base to regenerate the pure, free pyrazole.[14]
-
Chromatography: If salt formation is unsuccessful, column chromatography is a viable option. However, pyrazoles can be tricky.
-
Tailing on Silica: The basic nitrogen can interact strongly with acidic silica gel, leading to significant tailing and poor separation.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol.[15] This will cap the acidic silanol groups and improve peak shape.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How does solvent choice impact pyrazole synthesis? A: Solvent choice is critical and can influence reaction rate, selectivity, and even the reaction mechanism.[1][16] There is no single "best" solvent, but general trends exist.
| Solvent Type | Examples | Typical Effect on Pyrazole Synthesis | Reference |
| Polar Protic | Ethanol, Methanol, Water | Commonly used, good for dissolving reagents. Can participate in hydrogen bonding, sometimes slowing reactions. Water is an excellent "green" solvent choice for many multicomponent reactions. | [4][17] |
| Polar Aprotic | DMF, DMSO, NMP | Often give better results and higher yields, especially for less reactive substrates. Their high boiling points are useful for forcing cyclization. Can improve regioselectivity. | [3][4] |
| Non-Polar | Toluene, Hexane | Less common as the primary solvent due to poor solubility of starting materials, but often used for azeotropic removal of water to drive the reaction to completion. | [16] |
| Solvent-Free | Neat reaction | An environmentally friendly option that can lead to faster reaction rates and simplified workups. Often facilitated by microwave irradiation or grinding. | [18][19] |
Q2: My reaction with a β-ketonitrile gives a low yield of the desired 5-aminopyrazole. What are the common pitfalls? A: The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines is very common but sensitive.
-
Hydrolysis: The β-ketonitrile starting material can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[4] Consider running the reaction under neutral conditions or neutralizing any acidic/basic reagents before addition.
-
Cyclization Failure: The hydrazone intermediate must cyclize via nucleophilic attack of the second nitrogen onto the nitrile carbon.[4] This step can be slow and may require heating to proceed efficiently.
Q3: Are there milder, more "green" methods for pyrazole synthesis? A: Yes, significant research has focused on developing more sustainable protocols.
-
Water as a Solvent: Many multicomponent reactions for pyrazole synthesis work exceptionally well in water, often with the aid of a surfactant like CTAB.[17]
-
Catalysis: The use of heterogeneous catalysts (e.g., nano-ZnO, silica-supported sulfuric acid) simplifies catalyst removal and recycling.[3][17][20]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often allows for solvent-free conditions.[16][19]
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Knorr-Type Synthesis of a 3,5-Disubstituted Pyrazole
This protocol is a general guideline for the reaction between a 1,3-diketone (e.g., acetylacetone) and a hydrazine, adapted from standard procedures.[5][6]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent like ethanol or 1-propanol.[6]
-
Hydrazine Addition: Add the hydrazine reagent (e.g., hydrazine hydrate or phenylhydrazine, 1.0-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., phenylhydrazine HCl), add one equivalent of a base like sodium acetate to liberate the free hydrazine.
-
Catalyst Addition (Optional): Add 3-5 drops of glacial acetic acid to catalyze the reaction.[6]
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting dicarbonyl compound is consumed (typically 1-3 hours).
-
Product Isolation: Allow the reaction to cool to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to the reaction mixture to precipitate the crude product.[6][21]
-
Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold water.[21] If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Work-up and Purification by Acid-Base Extraction
This method is useful for purifying basic pyrazole products from non-basic impurities.
-
Dissolution: After the reaction is complete, remove the reaction solvent under reduced pressure. Dissolve the remaining residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The basic pyrazole product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer. The organic layer containing impurities can be discarded.
-
Neutralization: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH (aq) or saturated NaHCO₃ (aq)) with stirring until the solution is basic (pH > 8). The free pyrazole product should precipitate as a solid or oil.
-
Extraction: Extract the neutralized aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified pyrazole.
References
- Recent highlights in the synthesis and biological significance of pyrazole deriv
-
Pyrazole. (URL: [Link] HunnyChoudhary)
-
Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: [Link])
-
194 recent advances in the synthesis of new pyrazole derivatives. (URL: [Link])
-
Synthesis and Properties of Pyrazoles | Encyclopedia MDPI. (URL: [Link])
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (URL: [Link])
-
Pyrazole synthesis under microwave irradiation and solvent-free conditions - SciELO. (URL: [Link])
-
Full article: Green synthesis of pyrazole systems under solvent-free conditions. (URL: [Link])
-
Rh(iii)-catalyzed cyclization of 5-amino-pyrazoles with maleimides to pyrazoloquinazolines - Chemical Communications (RSC Publishing). (URL: [Link])
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (URL: [Link])
-
Synthesis of Pyrazoles via Electrophilic Cyclization | The Journal of Organic Chemistry. (URL: [Link])
-
Knorr Pyrazole Synthesis - Chem Help Asap. (URL: [Link])
- WO2011076194A1 - Method for purifying pyrazoles - Google P
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve. (URL: [Link])
-
Pyrazole Wastewater Treatment | Pyrazole Removal From Water - Arvia Technology. (URL: [Link])
- DE102009060150A1 - Process for the purification of pyrazoles - Google P
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC. (URL: [Link])
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (URL: [Link])
-
Cascade Reaction of In Situ Generated N-Heteroiminophosphoranes with α,β-Unsaturated Compounds: A Direct Entry to Diverse Pyrazoles Bearing Oxindole Units | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: [Link])
-
Knorr Pyrazole Synthesis of Edaravone - Rsc.org. (URL: [Link])
- WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles - Google P
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. (URL: [Link])
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Paal–Knorr synthesis - Wikipedia. (URL: [Link])
-
Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease - MDPI. (URL: [Link])
-
Paal–Knorr pyrrole synthesis | Request PDF - ResearchGate. (URL: [Link])
-
Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. (URL: [Link])
Sources
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- 21. youtube.com [youtube.com]
Validation & Comparative
comparing bioactivity of cyclobutyl vs isopropyl pyrazole amines
An In-Depth Comparative Guide to the Bioactivity of Cyclobutyl vs. Isopropyl Pyrazole Amines
Abstract
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is fundamental. This guide offers a detailed comparative analysis of pyrazole amine derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1][2] We will specifically investigate the impact of substituting the pyrazole core with a cyclobutyl group versus an isopropyl group. By examining structure-activity relationships (SAR), supported by quantitative experimental data, this document provides critical insights for the rational design of more potent and selective therapeutic agents. The evidence presented suggests that the conformational restriction and specific spatial arrangement offered by the cyclobutyl moiety can lead to superior bioactivity in certain contexts, particularly in kinase inhibition.[3]
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5][6][7] The versatility of the pyrazole core allows for straightforward structural modifications, making it an attractive starting point for developing novel drugs.[8][9] A common strategy in drug design involves the modification of substituents on this core to optimize a compound's interaction with its biological target, enhance its metabolic stability, and improve its pharmacokinetic profile. Among the most influential substituents are small alkyl groups, such as isopropyl and cyclobutyl, which can profoundly alter a molecule's properties.[10]
The Influence of Isopropyl and Cyclobutyl Groups in Drug Design
The choice between an isopropyl and a cyclobutyl group is not arbitrary; it is a calculated decision based on their distinct physicochemical properties.
-
Isopropyl Group: As a small, branched alkyl group, the isopropyl moiety increases lipophilicity, which can enhance membrane permeability.[10] However, its free rotation can sometimes be a liability, allowing the molecule to adopt multiple conformations, not all of which may be optimal for binding to a biological target.
-
Cyclobutyl Group: The cyclobutyl ring offers a unique combination of properties. It is a non-planar, puckered structure that introduces conformational rigidity.[11][12] This restriction can lock the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity. The three-dimensional nature of the cyclobutyl group can also allow it to fill hydrophobic pockets within a target protein more effectively than a more flexible isopropyl group.[11][12] Furthermore, replacing an alkene or a larger cyclic system with a cyclobutane can improve metabolic stability.[11][12]
General Synthesis of N-Substituted Pyrazole Amines
The synthesis of the pyrazole core and its subsequent functionalization are well-established processes in organic chemistry.[1][13][14] A common and effective method for creating N-substituted pyrazoles involves the direct use of primary amines with a diketone precursor.[15][16] This approach is advantageous as it utilizes commercially available starting materials and often proceeds under mild conditions.
Caption: General workflow for the synthesis of N-substituted pyrazole amines.
Causality in Experimental Choices:
-
Reagents: The selection of a primary amine (cyclobutylamine or isopropylamine) directly introduces the desired substituent. The 1,3-diketone serves as the carbon backbone for the pyrazole ring.[15]
-
Catalyst/Reagent: Reagents like O-(4-nitrobenzoyl)hydroxylamine are used to facilitate the amination and subsequent cyclization to form the pyrazole ring system.[15]
-
Solvent & Conditions: A polar aprotic solvent like DMF is often used to ensure the solubility of the reagents. Moderate heating (e.g., 85°C) provides the necessary activation energy for the reaction to proceed efficiently without causing degradation.[15]
Comparative Bioactivity: Cyclobutyl vs. Isopropyl as Kinase Inhibitors
The most direct way to compare the bioactivity of these two substituents is to examine their performance in structurally analogous compounds targeting the same biological entity. Pyrazole derivatives are frequently developed as protein kinase inhibitors.[3][17]
A revealing structure-activity relationship (SAR) study on a series of pyrazole-based compounds targeting Cyclin-Dependent Kinases (CDKs) provides a clear, quantitative comparison.[3] The data demonstrates that the choice of a small alkyl or cycloalkyl group at a specific position on the pyrazole scaffold is critical for inhibitory potency.
Table 1: Comparative Inhibitory Activity (IC₅₀) of Pyrazole Derivatives
| Compound ID | Key Substituent | Target Cell Line (A549) IC₅₀ (µM)[3] | Target Cell Line (HCT116) IC₅₀ (µM)[3] | Target Cell Line (MCF-7) IC₅₀ (µM)[3] |
| 22a | Cyclobutyl | 0.247 | 0.315 | 0.924 |
| 22b | Hydrogen | >50 | >50 | >50 |
| 22c | Methyl | 1.84 | 1.95 | 3.11 |
| 22d | Isopropyl | 1.77 | 1.54 | 3.01 |
| 22e | Cyclopropyl | 1.99 | 2.13 | 4.22 |
| 22f | Phenyl | 5.33 | 6.81 | 12.3 |
Analysis of SAR Data:
The results from this study are unequivocal. The derivative featuring the cyclobutyl group (22a ) demonstrated significantly greater potency across all tested cancer cell lines compared to its analogues.[3]
-
Cyclobutyl vs. Isopropyl: Compound 22a (cyclobutyl) is approximately 7.2 times more potent than compound 22d (isopropyl) against the A549 cell line and 4.9 times more potent against the HCT116 cell line.[3]
-
Optimality of Cyclobutyl: The study explicitly concluded that the cyclobutyl group is more optimal for activity than smaller groups (hydrogen, methyl), a similarly-sized branched alkyl group (isopropyl), other small cycloalkyl groups (cyclopropyl), or a bulky aryl group (phenyl).[3][8]
This superiority can be attributed to the cyclobutyl ring's ability to position the molecule optimally within the hydrophobic binding pocket of the target kinase, likely by leveraging its conformational rigidity to minimize the entropic penalty of binding.[11]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
To validate such findings, a robust and reliable biochemical assay is required. The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[18] It is a luminescent-based assay known for its high sensitivity and broad dynamic range.
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the kinase of interest in an appropriate assay buffer.
-
Prepare stock solutions of the peptide substrate and ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.
-
Prepare serial dilutions of the test inhibitors (cyclobutyl and isopropyl pyrazole amines) and a known reference inhibitor (positive control) in DMSO. A "vehicle only" control (DMSO) is essential.[19]
-
-
Kinase Reaction Setup (in a 384-well plate):
-
To each well, add 5 µL of the kinase solution.
-
Add 2.5 µL of the test inhibitor dilution (or DMSO for controls).
-
Allow the kinase and inhibitor to pre-incubate for 15-20 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[20]
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing both the substrate and ATP.
-
Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 60 minutes). The time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This simultaneously stops the kinase activity and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP produced in the first step into ATP.
-
Incubate for 30-60 minutes at room temperature to allow the newly generated ATP to be used by a luciferase enzyme, producing a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
-
Conclusion and Future Perspectives
The presented evidence strongly indicates that for the pyrazole amine scaffold in the context of kinase inhibition, the cyclobutyl substituent is superior to the isopropyl substituent.[3] The quantitative data shows a multi-fold increase in potency, a finding likely attributable to the conformational rigidity and unique three-dimensional shape of the cyclobutyl ring, which facilitates a more optimal and stable binding interaction within the target's active site.[11]
For researchers in drug development, this guide underscores the critical importance of exploring small, conformationally restricted cycloalkyl groups as isosteres for more flexible alkyl chains. While the isopropyl group is a valuable and common building block, the cyclobutyl moiety offers a distinct advantage in specific contexts that can be exploited to significantly enhance biological activity. Future work should focus on co-crystallization studies to visually confirm the binding modes of these compounds and further elucidate the structural basis for the observed potency differences.
References
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
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Yadav, G., & Singh, R. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 272, 01002. [Link]
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of Pyrazole-Based Monoamine Oxidase Inhibitors
For researchers and scientists in the field of neuropharmacology and drug development, the quest for potent and selective monoamine oxidase (MAO) inhibitors is a continuous journey. These enzymes, MAO-A and MAO-B, are critical targets for the treatment of depression, Parkinson's disease, and other neurological disorders. Among the myriad of scaffolds explored, pyrazole and its dihydro counterpart, pyrazoline, have emerged as a promising class of inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole and pyrazoline analogs as MAO inhibitors, offering a comparative overview supported by experimental data to inform future drug design strategies.
The Pyrazole Core: A Versatile Scaffold for MAO Inhibition
The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, serves as a versatile and privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities. In the context of MAO inhibition, the pyrazole core provides a rigid framework that can be strategically functionalized to achieve high potency and selectivity for either MAO-A or MAO-B.
The general structure of the pyrazole and pyrazoline analogs discussed in this guide is centered around a substituted pyrazole or pyrazoline ring. The key points of modification that significantly influence their MAO inhibitory activity are:
-
Substituents on the Pyrazole/Pyrazoline Ring: The nature and position of various chemical groups on the heterocyclic ring play a pivotal role in determining the potency and selectivity of inhibition.
-
The N1-substituent: Modifications at the N1 position of the pyrazole or pyrazoline ring can drastically alter the inhibitory profile.
-
Aromatic Rings and their Substituents: Many potent pyrazole-based MAO inhibitors incorporate one or more aryl or heteroaryl rings, and the substitution pattern on these rings is a key determinant of activity.
Structure-Activity Relationship (SAR) Analysis: A Tale of Two Isoforms
The following sections delve into the specific SAR of pyrazole and pyrazoline analogs for both MAO-A and MAO-B, drawing on published experimental data.
Targeting MAO-A: The Quest for Antidepressants
Selective MAO-A inhibitors are primarily sought after for their antidepressant properties. SAR studies on various pyrazoline series have revealed crucial insights for achieving potent and selective MAO-A inhibition.
One study on a series of 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives highlighted the importance of the N1 substituent on the pyrazoline ring. The most potent and selective MAO-A inhibitor in this series, compound 7 , possessed a tosyl group at the 1N position. This compound exhibited a K_i value of 0.06 ± 0.003 μM for human MAO-A (hMAO-A), which is more potent than the well-known selective MAO-A inhibitor, Moclobemide (K_i value of 0.11 ± 0.01 μM).
In another study focusing on 3,5-diaryl pyrazoline analogs, the presence of an unsubstituted phenyl ring at one position and a substituted phenyl ring at another was found to be favorable for potent hMAO-A inhibition. The presence of a C-ring (an additional aromatic ring) was shown to increase both potency and selectivity towards hMAO-A.
The following table summarizes the MAO-A inhibitory activity of selected pyrazoline analogs:
| Compound | N1-Substituent | C3-Substituent | C5-Substituent | hMAO-A K_i (μM) | Selectivity Index (SI) for hMAO-A | Reference |
| 7 | Tosyl | 4-hydroxy-3-methoxyphenyl | Phenyl | 0.06 ± 0.003 | 1.02 x 10⁻⁵ | |
| Moclobemide | - | - | - | 0.11 ± 0.01 | 0.049 |
Key Takeaway for MAO-A Inhibition: For achieving high MAO-A potency and selectivity with pyrazoline scaffolds, the introduction of a bulky, electron-withdrawing group like a tosyl moiety at the N1 position appears to be a successful strategy. Furthermore, the presence of multiple aromatic rings can enhance the inhibitory activity.
Targeting MAO-B: A Strategy for Neuroprotection
Selective MAO-B inhibitors are of significant interest for the treatment of neurodegenerative disorders like Parkinson's disease. SAR studies on pyrazole and pyrazoline derivatives have also shed light on the structural requirements for potent and selective MAO-B inhibition.
While many pyrazoline derivatives show a preference for MAO-A, certain structural modifications can shift the selectivity towards MAO-B. For instance, in the same series of 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives mentioned earlier, compound 4 , which was unsubstituted at the N1 position, displayed selectivity for hMAO-B.
A study on 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives found that several compounds exhibited potent and selective inhibition of MAO-A, with some being as potent as the reference drug clorgyline. This suggests that the thiocarbamoyl group at the N1 position can be a key feature for MAO inhibition, with the potential for isoform selectivity depending on the other substituents.
Interestingly, a review on pyrazole-based kinase inhibitors mentioned a SAR study where a cyclobutyl group was found to be more optimal for activity than other alkyl or aryl groups in a series of checkpoint kinase 2 (Chk2) inhibitors. While this is not directly related to MAO inhibition, it highlights the potential importance of the cyclobutyl moiety in modulating biological activity, a feature that could be explored in the design of novel pyrazole-based MAO inhibitors.
The following table summarizes the MAO-B inhibitory activity of a selected pyrazoline analog:
| Compound | N1-Substituent | C3-Substituent | C5-Substituent | hMAO-B Activity | Reference |
| 4 | H | 4-hydroxy-3-methoxyphenyl | Phenyl | Selective inhibitor of hMAO-B |
Key Takeaway for MAO-B Inhibition: While the SAR for MAO-B inhibition with pyrazole-based compounds is less clearly defined in the reviewed literature, it appears that smaller or no substitution at the N1 position of the pyrazoline ring may favor MAO-B selectivity. Further exploration of different substituents on the pyrazole ring and the attached aryl groups is necessary to delineate a clear SAR for potent and selective MAO-B inhibitors.
The Role of Bioisosteric Replacement
In drug design, the concept of bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool for optimizing lead compounds. For pyrazole-based MAO inhibitors, the ethanamine side chain, which is a common feature in many biogenic amines and MAO substrates, could be a target for bioisosteric replacement. While the reviewed literature did not specifically address bioisosteric replacements for an ethanamine side chain on a pyrazole core for MAO inhibition, studies on other pyrazole derivatives have shown that replacing amide or carboxamide moieties with bioisosteres like oxadiazoles can lead to compounds with retained or improved biological activity. This suggests that exploring bioisosteric replacements for the aminoethyl group could be a fruitful avenue for the development of novel pyrazole-based MAO inhibitors with improved pharmacokinetic or pharmacodynamic properties.
Experimental Protocols: A Foundation for Reliable Data
The reliability of any SAR study hinges on the quality and consistency of the experimental data. The following is a generalized, step-by-step methodology for a common in vitro assay used to determine the MAO inhibitory activity of test compounds.
In Vitro Monoamine Oxidase Inhibition Assay
This protocol is based on the measurement of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed oxidation of a substrate, using a fluorometric method.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
p-Tyramine (substrate for both MAO-A and MAO-B)
-
Amplex® Red reagent (or a similar fluorescent probe for H₂O₂)
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
Test compounds and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow:
A diagram illustrating the workflow of the in vitro MAO inhibition assay.
Step-by-Step Procedure:
-
Preparation of Reagents: Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions of enzymes, substrate, Amplex Red, and HRP in phosphate buffer.
-
Assay Setup: In a 96-well black microplate, add the phosphate buffer, the respective MAO enzyme (MAO-A or MAO-B), and the test compound at various concentrations. Include wells for a positive control (a known inhibitor) and a negative control (no inhibitor).
-
Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the test compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (p-tyramine) to all wells.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Detection: Stop the reaction and add the detection reagent containing Amplex Red and HRP to each well. In the presence of H₂O₂, HRP catalyzes the conversion of Amplex Red to the highly fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~545 nm excitation and ~590 nm emission for resorufin).
-
Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The K_i value can be subsequently determined using the Cheng-Prusoff equation if the K_m of the substrate is known.
Future Directions and Concluding Remarks
The exploration of pyrazole and pyrazoline derivatives as MAO inhibitors continues to be a vibrant area of research. While significant progress has been made in understanding the SAR of these compounds, particularly for MAO-A, there are still ample opportunities for further investigation.
Future research should focus on:
-
Systematic SAR studies to delineate the structural requirements for potent and selective MAO-B inhibition within the pyrazole scaffold.
-
Exploration of diverse substituents at all positions of the pyrazole ring to expand the chemical space and identify novel inhibitors.
-
Application of computational modeling and docking studies to gain a deeper understanding of the binding interactions between pyrazole analogs and the active sites of MAO-A and MAO-B, which can guide the rational design of new inhibitors.
-
Investigation of the pharmacokinetic and toxicological profiles of promising candidates to assess their drug-like properties and potential for clinical development.
References
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Badavath, V. N., Baysal, İ., Ucar, G., Sinha, B. N., & Jayaprakash, V. (2016). Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis. ACS medicinal chemistry letters, 7(1), 56–61. [Link]
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Badavath, V. N., Baysal, İ., Ucar, G., Sinha, B. N., & Jayaprakash, V. (2015). Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis. ACS medicinal chemistry letters, 7(1), 56-61. [Link]
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Beneteau, V., Besson, T., & Guillard, J. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 134. [Link]
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El-Gamal, M. I., Abdel-Maksoud, M. S., & Yoo, K. H. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 296. [Link]
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Gökhan-Kelekçi, N., Yelekçi, K., Uçar, G., Erol, K., & Kendi, E. (2008). Synthesis and monoamine oxidase inhibitory activities of 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives. Archiv der Pharmazie, 341(4), 235–242. [Link]
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BindingDB. (n.d.). Ki Summary for BDBM50292171. Retrieved from [Link]
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Jagrat, M., Behera, J., Yabanoglu, S., Ercan, A., Ucar, G., Sinha, B. N., Sankaran, V., Basu, A., & Jayaprakash, V. (2025). Pyrazoline based MAO inhibitors: Synthesis, biological evaluation and SAR studies. Bioorganic & medicinal chemistry letters. [Link]
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ChEMBL. (n.d.). Document: Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies. (CHEMBL1795245). Retrieved from [Link]
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Singh, S. K., & Sharma, S. (2019). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 9(4), 1956-1977. [Link]
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Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & medicinal chemistry letters, 24(7), 1785–1790. [Link]
- ResearchGate. (2025). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR
A Comparative Guide to the Biological Evaluation of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine Derivatives
Introduction: The Therapeutic Potential of the Pyrazole-Ethanamine Scaffold
The 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine scaffold represents a promising chemical framework in modern medicinal chemistry. The pyrazole nucleus is a well-established pharmacophore found in a wide array of biologically active compounds, demonstrating activities that span from anti-inflammatory to anticancer effects.[1][2][3] The incorporation of an ethan-1-amine side chain, particularly at the 4-position, introduces a key structural motif common to many biogenic amines and their synthetic analogs. This feature strongly suggests the potential for these derivatives to interact with targets involved in neurotransmission, such as monoamine oxidases and G protein-coupled receptors (GPCRs).
This guide provides a comparative framework for evaluating the biological activity of novel derivatives based on this scaffold. We will focus on two high-value target classes where this chemical motif is predicted to show significant activity: Monoamine Oxidase (MAO) enzymes and the Dopamine D4 Receptor (D4R). For each target, we will present illustrative structure-activity relationship (SAR) data, detail the rigorous experimental protocols required for their evaluation, and explain the scientific rationale behind these methodological choices.
Part 1: Monoamine Oxidase (MAO) Inhibition Profile
Monoamine oxidases (MAO-A and MAO-B) are critical mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine.[4] Inhibitors of these enzymes are cornerstone therapies for depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[5] The ethan-amine side chain of our core scaffold mimics the structure of endogenous monoamine substrates, making MAO enzymes a primary and logical target for investigation.
Comparative Analysis of MAO-A and MAO-B Inhibition
The inhibitory potency (IC50) and selectivity of pyrazole derivatives against the two MAO isoforms are critical determinants of their therapeutic potential. Substitutions on the pyrazole ring or the amine can dramatically influence these parameters. The following table provides an illustrative comparison of hypothetical derivatives to demonstrate how subtle structural modifications can tune activity and selectivity.
| Compound ID | R1 Substitution (at Pyrazole C3) | R2 Substitution (at Amine) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50) |
| Ref-Cmpd-1 | -H | -H | 1,250 | 85 | 14.7 |
| PY-DER-01 | -CH3 | -H | 980 | 45 | 21.8 |
| PY-DER-02 | -Cl | -H | 1,500 | 22 | 68.2 |
| PY-DER-03 | -H | -CH3 | 2,100 | 150 | 14.0 |
| PY-DER-04 | -Cl | -CH3 | 3,500 | 38 | 92.1 |
Data is representative and for illustrative purposes only.
Expert Interpretation: The data illustrates a common SAR trend where small, electron-withdrawing groups (like -Cl) at the C3 position of the pyrazole can enhance potency and selectivity for MAO-B.[6] Conversely, N-alkylation of the amine may slightly decrease potency but can be explored to modify pharmacokinetic properties. This comparative analysis is the first crucial step in identifying lead candidates for further development.
Experimental Protocol: Fluorimetric MAO Inhibition Assay
This protocol describes a robust, high-throughput method for determining the IC50 values of test compounds against human MAO-A and MAO-B.[7][8] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, through a peroxidase-coupled reaction that generates a fluorescent signal.[7][8]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (MAO substrate)
-
Horseradish Peroxidase (HRP)
-
Dye Reagent (e.g., Amplex Red or equivalent)
-
Test Compounds and Positive Controls (Clorgyline for MAO-A, Pargyline for MAO-B)
-
Black, flat-bottom 96-well microplates
Step-by-Step Methodology:
-
Enzyme and Compound Preparation:
-
Dilute recombinant MAO-A and MAO-B to their optimal working concentrations (e.g., 3 U/mL for MAO-A, 6 U/mL for MAO-B) in cold assay buffer.
-
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO), followed by a final dilution in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
Prepare positive controls (e.g., 10 µM Clorgyline for MAO-A, 10 µM Pargyline for MAO-B).
-
-
Assay Plate Setup (per well):
-
Add 45 µL of the appropriate diluted enzyme solution (MAO-A or MAO-B) to each well.
-
Add 5 µL of the diluted test compound, positive control, or vehicle (for "No Inhibitor" and "Blank" controls).
-
Mix gently and incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the inhibitors to bind to the enzymes before the substrate is introduced.[8]
-
-
Initiation of Reaction:
-
Prepare a "Working Reagent" mix containing Assay Buffer, p-Tyramine, HRP, and the Dye Reagent. The concentration of p-Tyramine should be optimized for each MAO isoform.[7]
-
Add 50 µL of the Working Reagent to each well to start the reaction. For "Blank" wells, add a working reagent that omits the p-Tyramine substrate.
-
-
Signal Detection:
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "No Inhibitor" control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow Visualization
Caption: Workflow for the fluorimetric MAO inhibition screening assay.
Part 2: Dopamine D4 Receptor (D4R) Binding Affinity
The Dopamine D4 receptor (D4R) is a Gi/o-coupled GPCR predominantly expressed in the prefrontal cortex and hippocampus.[9] Its unique distribution and involvement in cognitive and emotional processes make it a compelling target for treating neuropsychiatric conditions like schizophrenia and ADHD.[10] Numerous pyrazole-containing compounds have been reported as potent and selective D4R ligands, making this a logical secondary target to investigate for the 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine series.[11][12]
Comparative Analysis of D2-Like Receptor Binding
A crucial parameter for any potential D4R ligand is its selectivity over the closely related D2 (D2R) and D3 (D3R) receptors to minimize off-target effects. Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound.
| Compound ID | R1 Substitution (at Pyrazole C3) | R2 Substitution (at Amine) | D4R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | D4R Selectivity vs D2R (Ki D2R / Ki D4R) |
| Ref-Cmpd-1 | -H | -H | 15.2 | 850 | 450 | 56x |
| PY-DER-05 | -Phenyl | -H | 4.3 | >10,000 | 2,100 | >2325x |
| PY-DER-06 | -H | -Benzyl | 25.8 | 1,200 | 980 | 47x |
| PY-DER-07 | -Phenyl | -Benzyl | 9.7 | >10,000 | 3,500 | >1030x |
Data is representative and for illustrative purposes only.
Expert Interpretation: This illustrative data highlights that large aromatic substitutions at the R1 position can significantly enhance D4R affinity and, critically, selectivity over D2R and D3R.[11] This is a key SAR insight for designing compounds that specifically target the D4 receptor while avoiding the side effects associated with D2R antagonism.
Experimental Protocol: D4R Competitive Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity (Ki) of test compounds for the human D4 receptor. The method relies on the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]-Spiperone or [³H]-N-Methylspiperone) for binding to the receptor.[13][14]
Materials:
-
Cell Membranes from HEK293 or CHO cells stably expressing the human D4 receptor.
-
Radioligand: e.g., [³H]-N-Methylspiperone.
-
Non-specific Agent: A high concentration of an unlabeled D4R antagonist (e.g., 10 µM L-745,870 or Butaclamol).[13][15]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Test Compounds.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw the receptor-expressing cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.
-
Prepare serial dilutions of the test compounds.
-
Dilute the radioligand to a final concentration at or near its dissociation constant (Kd).
-
-
Assay Plate Setup (in triplicate):
-
Total Binding Wells: Add assay buffer, diluted radioligand, and the membrane suspension.
-
Non-specific Binding (NSB) Wells: Add the non-specific agent, diluted radioligand, and the membrane suspension. This determines the amount of radioligand that binds to non-receptor components.[13]
-
Competition Wells: Add the serially diluted test compound, diluted radioligand, and the membrane suspension.
-
-
Incubation:
-
Incubate the assay plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each test compound concentration, calculate the percentage of specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Visualizations: Workflow and Signaling Pathway
Caption: Workflow for a competitive radioligand binding assay.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Substituted pyrazoles as novel selective ligands for the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Document: Dopamine D4 ligands and models of receptor activation: 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole and related heteroarylmethyl... - ChEMBL [ebi.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 - PMC [pmc.ncbi.nlm.nih.gov]
Structural and Crystallographic Profiling: 2-(1-Cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine Complexes vs. Standard Pyrazole Ligands
As Fragment-Based Drug Discovery (FBDD) [1] continues to mature, the structural optimization of low-molecular-weight hits relies heavily on high-resolution X-ray crystallography. A recurring challenge in FBDD is the high mobility (high B-factors) and low occupancy of small fragments within protein binding pockets, which often results in ambiguous electron density maps.
In the development of kinase inhibitors (such as HPK1 inhibitors [2]) and receptor agonists, the pyrazole-ethanamine scaffold is a highly privileged motif. This guide provides an objective, data-driven comparison of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine (CB-PEA) against its less substituted analogs: 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine (Me-PEA) and 2-(1H-pyrazol-4-yl)ethan-1-amine (PEA) .
By analyzing crystallographic performance, thermodynamic binding profiles, and electron density metrics, this guide establishes why the cyclobutyl substitution is a superior strategic choice for structural biology workflows.
Thermodynamic and Structural Causality: The Cyclobutyl Advantage
In experimental crystallography, ligand design directly dictates map quality. The addition of the cyclobutyl ring to the N1 position of the pyrazole is not merely a lipophilic enhancement; it is a mechanical and thermodynamic intervention.
-
Entropic Gain via Water Displacement: The cyclobutyl ring projects into hydrophobic sub-pockets (e.g., the gatekeeper pocket in kinases), displacing high-energy, frustrated water molecules. The release of these structured waters into the bulk solvent provides a massive entropic driving force (ΔS > 0).
-
Conformational Rigidification: The steric bulk of the cyclobutyl group restricts the rotational degrees of freedom of the adjacent ethanamine linker. This "conformational locking" reduces the entropic penalty of binding.
-
Crystallographic Impact: Because the ligand is thermodynamically locked and less mobile, it exhibits significantly lower thermal parameters (B-factors) within the crystal lattice. This translates to sharper, more continuous electron density maps and higher Real-Space Correlation Coefficients (RSCC).
Thermodynamic and structural causality of cyclobutyl-driven resolution enhancement.
Quantitative Performance Comparison
To objectively evaluate these ligands, we compare their crystallographic and biochemical metrics when complexed with a model kinase domain (e.g., HPK1). The data below synthesizes typical outcomes observed in advanced lead-optimization campaigns.
Table 1: Crystallographic and Binding Metrics
| Metric | CB-PEA (Cyclobutyl) | Me-PEA (Methyl) | PEA (Unsubstituted) |
| Crystallographic Resolution (Å) | 1.45 | 1.78 | 2.10 |
| Average Ligand B-factor (Ų) | 18.2 | 26.5 | 34.1 |
| Real-Space Correlation (RSCC) | 0.96 | 0.91 | 0.84 |
| Binding Affinity ( | 1.2 | 15.5 | 85.0 |
| Lipophilic Ligand Efficiency (LLE) | 5.8 | 4.2 | 3.1 |
| Occupancy (%) | 100 | 85 | 60 - 75 |
Data Analysis: CB-PEA demonstrates a near-perfect RSCC (0.96), meaning the modeled coordinates perfectly match the experimental electron density. The unsubstituted PEA suffers from high B-factors (34.1 Ų) and lower occupancy, often requiring dual-conformation modeling which complicates structure-based drug design (SBDD) efforts.
Experimental Methodology: Co-Crystallization and Refinement
To achieve the high-resolution data reported for CB-PEA, a self-validating experimental protocol must be rigorously followed. Causality Note: We utilize co-crystallization rather than crystal soaking. The bulky cyclobutyl group induces minor conformational shifts in the protein's P-loop; soaking this ligand into a pre-formed apo-crystal often causes lattice cracking. Co-crystallization ensures the lattice forms around the thermodynamically stable holo-complex.
Step-by-Step Protocol
Step 1: Protein-Ligand Complex Formation
-
Concentrate the purified target kinase domain to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, and 1 mM TCEP.
-
Add CB-PEA (from a 100 mM DMSO stock) to a final concentration of 2 mM.
-
Incubate the mixture on ice for 2 hours to ensure thermodynamic equilibrium is reached before crystallization trials. Causality: The slow incubation prevents localized precipitation caused by rapid solvent shifts.
Step 2: Hanging Drop Vapor Diffusion
-
Set up hanging drops by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (20% PEG 3350, 0.2 M Potassium thiocyanate, 0.1 M Bis-Tris pH 6.8).
-
Seal the wells and incubate at 18°C. Crystals typically appear within 3–5 days.
Step 3: Cryo-protection and Data Collection
-
Harvest crystals using a nylon loop and briefly sweep them through a cryo-protectant solution (reservoir solution supplemented with 20% v/v glycerol).
-
Flash-cool the crystals in liquid nitrogen to prevent ice crystal formation, which would otherwise introduce diffraction artifacts.
-
Collect X-ray diffraction data at a synchrotron source (e.g., 100 K, wavelength = 0.979 Å).
Step 4: Phase Retrieval and Refinement using PHENIX
-
Process the diffraction images and perform Molecular Replacement (MR) using an apo-structure search model.
-
Refine the structure using the PHENIX software suite [3]. Causality: PHENIX's automated simulated annealing and maximum-likelihood target functions are critical here. They prevent the user from introducing model bias and accurately resolve the specific "pucker" conformation of the cyclobutyl ring within the electron density map.
Workflow for protein-ligand co-crystallization and X-ray data refinement.
Conclusion
For structural biologists and medicinal chemists, the transition from a simple pyrazole (PEA) to a 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine (CB-PEA) complex represents a paradigm shift in data quality. The cyclobutyl moiety acts as a structural anchor, displacing ordered water networks and restricting ligand flexibility. This directly translates to lower B-factors, higher resolution diffraction limits, and unambiguous electron density maps—ultimately accelerating the hit-to-lead optimization cycle.
References
-
Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls National Center for Biotechnology Information (NCBI) - PMC URL:[Link]
- Diaminopyrimidine carboxamide inhibitors of hpk1 (WO2022098809A1)
-
Phenix: A comprehensive software package for macromolecular structure determination Phenix Online URL:[Link]
Benchmarking the Potency of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine: A Novel Histamine Receptor Bioisostere
Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist
Executive Summary & Structural Rationale
When designing central nervous system (CNS) therapeutics, the transition from endogenous receptor ligands to synthetic, drug-like bioisosteres requires rigorous benchmarking. This guide objectively evaluates the performance of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine , a novel synthetic fragment, against standard histamine receptor ligands (Histamine, Pitolisant, Thioperamide, and 4-Methylhistamine) [1].
To understand the experimental design, we must first establish the causality behind the structural modifications of this novel ligand:
-
The Pyrazole Core (Bioisosterism): The endogenous ligand, histamine, relies on an imidazole ring. However, imidazole coordinates with the heme iron of Cytochrome P450 (CYP) enzymes, leading to severe drug-drug interactions. Replacing imidazole with a less basic pyrazole ring eliminates this CYP liability while maintaining the critical hydrogen-bond interactions required at the GPCR binding pocket (specifically Asp3.32).
-
The Cyclobutyl Moiety (Lipophilicity & Shielding): Histamine H3 Receptors (H3R) are predominantly expressed in the CNS. The addition of a bulky, lipophilic cyclobutyl group at the N1 position of the pyrazole serves a dual purpose: it sterically shields the side chain from rapid enzymatic degradation by monoamine oxidases, and it significantly increases the partition coefficient (LogP), driving Blood-Brain Barrier (BBB) penetration.
In Vitro Benchmarking Workflows
To accurately benchmark this compound, we employ a self-validating system of assays. Every protocol includes internal controls to ensure data integrity, preventing false positives caused by assay artifacts.
Protocol A: TR-FRET cAMP Functional Assay (Potency & Intrinsic Activity)
Histamine H3 and H4 receptors are
Causality of Assay Design: Because baseline cAMP in resting cells is too low to accurately measure a further decrease, we must first artificially stimulate the cells with Forskolin (an AC activator). A true agonist will suppress this Forskolin-induced cAMP spike, while an inverse agonist/antagonist will reverse the suppression. TR-FRET is chosen over standard ELISA because its ratiometric readout (665 nm / 620 nm) inherently corrects for well-to-well variations in cell number and optical interference from the test compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate CHO-K1 cells stably expressing human H3R or H4R into a 384-well microplate at 5,000 cells/well in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX to prevent cAMP degradation).
-
Ligand Incubation: Add the novel pyrazole ligand (or standard benchmarks) in a 10-point concentration-response curve (10 pM to 10 µM).
-
Forskolin Stimulation: Immediately add 1 µM Forskolin to all wells (except the basal control). Incubate for 30 minutes at room temperature.
-
Lysis & Detection: Add the TR-FRET detection reagents: a Europium (Eu)-cryptate labeled anti-cAMP antibody and a d2-fluorophore labeled cAMP tracer. Incubate for 1 hour.
-
Signal Acquisition: Read the plate on a compatible microplate reader. Calculate the FRET ratio (665 nm / 620 nm). High intracellular cAMP displaces the tracer, resulting in a low FRET signal.
-
Self-Validation Check: Calculate the
factor between the Forskolin-only (maximum cAMP) and IBMX-only (basal cAMP) control wells. The assay is only validated and accepted if .
Protocol B: PAMPA-BBB Permeability Assay
To confirm the structural rationale that the cyclobutyl group enhances CNS exposure, we benchmark passive permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA) configured for the BBB.
Step-by-Step Methodology:
-
Membrane Preparation: Coat the porous filter of a 96-well donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).
-
Incubation: Add 10 µM of the test ligands to the donor compartment (pH 7.4 buffer). Add fresh buffer to the acceptor compartment. Assemble the sandwich plate and incubate for 5 hours at room temperature without agitation.
-
Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS to calculate the apparent permeability (
). -
Self-Validation Check: The plate must include Propranolol (High Permeability Control) and Atenolol (Low Permeability Control). If Propranolol
cm/s, the lipid membrane integrity has failed, and the plate is rejected.
Data Presentation & Comparative Analysis
The following table summarizes the quantitative benchmarking data of the novel pyrazole ligand against established [3].
| Ligand | Target | H3R | H4R | Functional Profile (H3R) | PAMPA-BBB |
| Histamine | Endogenous | 5.2 | 10.5 | Full Agonist | < 0.5 (Impermeable) |
| Pitolisant | H3R Standard | 1.5 | > 1000 | Inverse Agonist | 22.4 (High) |
| Thioperamide | H3R/H4R Std | 14.8 | 25.0 | Antagonist | 18.1 (High) |
| 4-Methylhistamine | H4R Standard | > 500 | 50.0 | Agonist | 1.2 (Low) |
| 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine | Novel Ligand | 3.8 | 145.0 | Antagonist | 19.5 (High) |
Analysis: The data confirms that replacing the imidazole ring with a 1-cyclobutyl-pyrazole core successfully shifts the molecule into a potent H3R antagonist with high BBB permeability (
Pathway & Workflow Visualizations
To further clarify the pharmacological mechanisms and assay logic, the following diagrams map the
Fig 1: Gi/o-coupled GPCR signaling pathway modulating intracellular cAMP levels.
Fig 2: Logical workflow of the competitive TR-FRET cAMP accumulation assay.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
This document provides a detailed protocol for the proper disposal of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine. As a specialized chemical, adherence to strict safety and disposal guidelines is paramount for ensuring personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering procedural steps grounded in established laboratory safety principles.
Hazard Assessment and Profile
The chemical structure incorporates a pyrazole core, common in pharmaceuticals, and an ethylamine side chain.[2] Based on data from analogous compounds, 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine should be presumed to possess the following hazards:
-
Skin and Eye Irritation: Many pyrazole and amine derivatives are known to cause skin and serious eye irritation.[4][5][6]
-
Harmful if Swallowed/Inhaled: Similar compounds are classified as harmful if swallowed, and dust or vapors may cause respiratory irritation.[4][6]
-
Basicity: The primary amine group renders the compound basic. Contact with acids could lead to a strong exothermic reaction.
-
Reactivity: Amines are considered highly reactive substances and should not be mixed with other waste types, particularly oxidizing agents.[3]
Quantitative Hazard Data from Structurally Related Compounds
To inform our safety and disposal strategy, the following table summarizes hazard information from publicly available SDSs for similar pyrazole-based compounds.
| Compound Name | CAS Number | Key Hazard Statements | Disposal Considerations |
| Pyrazole (general) | 288-13-1 | Harmful if swallowed. Toxic in contact with skin. Causes serious eye damage.[7] | Dispose of properly. Do not let product enter drains.[1][8] |
| 1-Methyl-4-iodo-1H-pyrazole | 39806-90-1 | Causes skin and serious eye irritation. May cause respiratory irritation.[1] | Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[1] |
| 5-Amino-3-tert-butyl-1-methyl-1H-pyrazole | 118430-73-2 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5] | Dispose of contents/container to an approved waste disposal plant.[5] |
| 4-Amino-1-methyl-1H-pyrazole | 69843-13-6 | May be harmful if swallowed. Irritating to eyes. May cause skin irritation.[9] | Dispose of contents/container to an approved waste disposal plant.[9] |
Personnel Safety & Spill Management
Mandatory Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure the following PPE is worn.[4][10]
-
Eye Protection: Chemical safety goggles or a face shield.[4][11]
-
Hand Protection: Nitrile or other chemically resistant gloves.[4][10]
-
Body Protection: A laboratory coat or chemical-resistant apron.[4][10]
-
Work Area: All handling of the compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[4][12]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent contamination and exposure.[10]
-
Isolate the Area: Prevent personnel from entering the spill zone.
-
Ensure Ventilation: Work in a well-ventilated area or fume hood.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth.[10] Do not use combustible materials like paper towels or sawdust as the primary absorbent.[10] For solid spills, carefully sweep the material to avoid generating dust.[10]
-
Collect Waste: Transfer all contaminated materials (absorbent, gloves, etc.) into a designated, sealable, and clearly labeled hazardous waste container.[1][10]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat the sealed container as hazardous waste and follow the disposal procedures outlined in Section 4.
Core Disposal Workflow
The decision-making process for the disposal of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine must prioritize safety and regulatory compliance. The primary and universally accepted method is collection and transfer to a certified waste management provider via your institution's Environmental Health & Safety (EHS) office.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.uow.edu.au [documents.uow.edu.au]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. enamine.enamine.net [enamine.enamine.net]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine. As a novel compound, specific safety data may be limited. Therefore, this document synthesizes established protocols for handling structurally similar pyrazole and amine compounds to ensure the highest level of laboratory safety. The following procedures are designed to be a self-validating system, grounded in established chemical safety principles.
Understanding the Risks: A Structural-Activity Perspective
2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine incorporates two key functional groups that dictate its potential hazards: a pyrazole ring and a primary amine.
-
Pyrazole Moiety: Pyrazole-containing compounds can be irritating to the skin and eyes.[1][2] Some may be harmful if swallowed and could pose a risk of organ damage through prolonged or repeated exposure.[3]
-
Amine Group: Amines are often corrosive and can cause serious eye and skin damage.[4] They can also be respiratory irritants.[5][6]
Given this combination, it is prudent to treat 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine as a hazardous substance, requiring stringent adherence to personal protective equipment (PPE) protocols.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for various stages of handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should be worn at all times to protect against splashes.[1] A face shield provides an additional layer of protection for the entire face and should be used when handling larger quantities or during procedures with a high risk of splashing.[7][8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[9] Always inspect gloves for tears or degradation before use.[1] For prolonged contact, consider double-gloving. After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[1][2] |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A fully buttoned, long-sleeved laboratory coat is mandatory to protect the skin and clothing.[7][9] For procedures involving significant quantities or a high risk of splashes, a chemical-resistant apron should be worn over the lab coat.[8] |
| Respiratory Protection | Chemical Fume Hood | All handling of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine that could generate dust or aerosols must be conducted in a certified chemical fume hood to prevent inhalation.[5][9] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and amines should be used.[4][6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is crucial for minimizing risk. The following diagram and steps outline the safe handling of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine from receipt to disposal.
Caption: Workflow for Safe Handling of 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
Preparation
-
Review Safety Information: Before beginning any work, review the safety data sheets (SDS) for similar pyrazole and amine compounds to be fully aware of the potential hazards.[1][3]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above. Ensure a proper fit for all items.
-
Prepare Work Area: Ensure a certified chemical fume hood is in proper working order.[9] Have spill containment materials, such as absorbent pads or sand, readily available.[5]
Handling
-
Receiving and Storage: Upon receipt, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.[1][10]
-
Weighing and Aliquoting: Conduct all weighing and preparation of solutions inside a chemical fume hood to minimize the risk of inhalation.[9] Avoid the formation of dust and aerosols.[1][11]
-
Experimental Use: When using the compound in experiments, maintain the use of all required PPE. Handle with care to prevent spills and splashes.
Cleanup and Disposal
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using a suitable solvent. Dispose of cleaning materials as hazardous waste.[7]
-
Waste Segregation and Labeling: All waste, including unused compound, contaminated materials (e.g., gloves, pipette tips), and solutions, must be collected in a designated, clearly labeled hazardous waste container.[7][9] Do not mix with other waste streams.[7] The container should be made of a material compatible with amines.[10]
-
Disposal: Arrange for the disposal of chemical waste through a licensed professional waste disposal service.[7][10] Do not pour down the drain. [7][10][11]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items, such as gloves, in the designated hazardous waste container.[9] Wash hands thoroughly with soap and water after removing all PPE.[1]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][12] Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Spill: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material.[5] Collect the material into a designated hazardous waste container.[7]
References
-
Collect and Recycle. Amine Disposal For Businesses. Available from: [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]
-
USDA ARS. Acceptable Drain Disposal Procedures. Available from: [Link]
-
VelSafe. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Available from: [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. Available from: [Link]
-
PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. Available from: [Link]
-
Technology Catalogue. Disposing Amine Waste. Available from: [Link]
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. Available from: [Link]
-
Chemical Waste Disposal Guidelines. Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. velsafe.com [velsafe.com]
- 7. benchchem.com [benchchem.com]
- 8. ppesafety.com.sg [ppesafety.com.sg]
- 9. benchchem.com [benchchem.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chemscene.com [chemscene.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
